Product packaging for Methyl 2-isothiocyanatobenzoate(Cat. No.:CAS No. 16024-82-1)

Methyl 2-isothiocyanatobenzoate

Cat. No.: B104575
CAS No.: 16024-82-1
M. Wt: 193.22 g/mol
InChI Key: UNXVHBOJSCWVCD-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanatobenzoate (CAS RN: 16024-82-1) is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . This high-purity reagent is characterized by its isothiocyanate (-N=C=S) and methyl ester (-COOCH3) functional groups attached to a benzoate ring, making it a valuable synthetic intermediate for researchers . In the laboratory, this compound is a key building block for the synthesis of various heterocyclic compounds and complex molecular structures . Its well-defined structure and properties make it suitable for analytical method development and pharmacokinetic studies . The compound can be analyzed using reverse-phase HPLC, for instance on a Newcrom R1 column, with a mobile phase of acetonitrile, water, and phosphoric acid; this method is scalable and can also be adapted for mass spectrometry by replacing phosphoric acid with formic acid . Researchers should handle this material with care. It is a moisture-sensitive liquid with a flash point of 126 °C and should be stored in a cool, dark place, preferably under an inert atmosphere . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), and H331 (Toxic if inhaled) . Appropriate personal protective equipment (PPE) and well-ventilated areas are required for safe handling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B104575 Methyl 2-isothiocyanatobenzoate CAS No. 16024-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXVHBOJSCWVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166844
Record name Methyl 2-isothiocyanatobenzoate
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-82-1
Record name Benzoic acid, 2-isothiocyanato-, methyl ester
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Record name Methyl 2-isothiocyanatobenzoate
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Record name Methyl 2-isothiocyanatobenzoate
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Record name Methyl 2-isothiocyanatobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-isothiocyanatobenzoate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Methyl 2-isothiocyanatobenzoate. This bifunctional reagent serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by the presence of both a methyl ester and an isothiocyanate functional group on a benzene ring. These groups dictate its physical properties and chemical reactivity. It is sensitive to moisture and should be stored under an inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16024-82-1[1][2]
Molecular Formula C₉H₇NO₂S[1][2][3]
Molecular Weight 193.22 g/mol [1][2][3]
Appearance Light yellow to amber to dark green clear liquid
Purity >98.0% (GC)
Flash Point 126 °C
Storage Conditions Room temperature, inert atmosphere, moisture sensitive[4]
Synonyms 2-Isothiocyanatobenzoic Acid Methyl Ester

Table 2: Predicted Spectroscopic Data for this compound

TechniqueCharacteristic Features
¹H NMR Aromatic protons (~7.0-8.0 ppm), Methyl ester singlet (-OCH₃, ~3.9 ppm).
¹³C NMR Isothiocyanate carbon (-N=C=S, ~130-140 ppm), Ester carbonyl carbon (-C=O, ~165 ppm), Aromatic carbons (~120-140 ppm), Methyl ester carbon (-OCH₃, ~52 ppm).
IR Spectroscopy Strong, characteristic asymmetric stretch for isothiocyanate (-N=C=S) at ~2100-2040 cm⁻¹, Strong stretch for ester carbonyl (C=O) at ~1720 cm⁻¹, Aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 193. Fragmentation pattern would show losses corresponding to the methoxy group (-OCH₃) and the isothiocyanate group (-NCS). Predicted collision cross-section data is available.[5]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C =S) group. This carbon is highly susceptible to nucleophilic attack. While aryl isothiocyanates are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence of the ortho-ester group allows for unique intramolecular cyclization reactions.[6]

2.1. Synthesis of Quinazoline Derivatives

A primary application of this compound is in the synthesis of biologically important heterocyclic compounds.[7] It serves as a key precursor for novel quinazoline and triazoloquinazoline derivatives, which have been investigated for their potential as anticancer and radiosensitizing agents.[8]

The core reaction involves the treatment of this compound with various primary amines, such as anilines and alkyl amines.[7] The reaction proceeds via an initial nucleophilic attack of the amine on the isothiocyanate carbon to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl of the ester group, leading to the elimination of methanol and the formation of a 3-substituted-2-thioxo-4-quinazolinone ring system.[7]

G Reaction of this compound with Amines cluster_start Reactants cluster_intermediate Intermediate cluster_product Products start1 This compound inter Thiourea Intermediate start1->inter Nucleophilic Attack start2 Primary Amine (R-NH2) start2->inter prod1 3-Substituted-2-thioxo-4-quinazolinone inter->prod1 Intramolecular Cyclization prod2 Methanol inter->prod2 Elimination

Reaction pathway for quinazolinone synthesis.

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound and its derivatives.

3.1. Exemplary Protocol: Synthesis of this compound

This protocol is adapted from general methods for preparing aryl isothiocyanates from their corresponding primary amines.[9][10] The starting material would be methyl anthranilate.

  • Step 1: Dithiocarbamate Salt Formation: To a stirring mixture of methyl anthranilate (20 mmol) and potassium carbonate (40 mmol) in a suitable solvent system (e.g., water/DMF), add carbon disulfide (24 mmol) dropwise at room temperature.[9] Stir the mixture for several hours until the starting amine is consumed, as monitored by TLC or HPLC.

  • Step 2: Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of a desulfurylation reagent, such as cyanuric chloride (10 mmol) or another suitable agent, in an organic solvent like dichloromethane, dropwise.[9][10]

  • Step 3: Work-up and Purification: Stir the mixture for an additional 30-60 minutes at 0 °C. After the reaction is complete, perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl Anthranilate + CS₂ + Base salt Dithiocarbamate Salt Formation start->salt product Crude Methyl 2-isothiocyanatobenzoate salt->product reagent Desulfurylation Reagent reagent->product workup Aqueous Work-up & Extraction product->workup purify Column Chromatography or Distillation workup->purify final Pure Product purify->final

Workflow for synthesis and purification.

3.2. Protocol: Synthesis of 3-Substituted-2-thioxo-4-quinazolinones

This protocol is based on a reported green synthesis method.[7]

  • Reaction Setup: In a reaction vessel, combine this compound (0.50 mmol) and the desired primary amine (0.50 mmol).

  • Solvent: Add water (5.0 mL) as the solvent.

  • Reaction Conditions: Heat the mixture at 60 °C for the time indicated in the literature, which can range from a few hours to overnight depending on the amine used.

  • Product Isolation: Upon completion, the solid product often precipitates from the aqueous mixture. Isolate the product by filtration, wash with water, and dry under reduced pressure.[7]

3.3. Protocol: General Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[11]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples. Record the spectrum from 4000 to 400 cm⁻¹.[12]

  • Mass Spectrometry (MS): Acquire a mass spectrum using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source to determine the mass-to-charge ratio of the molecular ion and analyze its fragmentation pattern.[12]

G Analytical Characterization Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Combined Spectroscopic Data nmr->data ir->data ms->data structure Structural Elucidation & Verification data->structure

References

Spectroscopic Profile of Methyl 2-isothiocyanatobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-isothiocyanatobenzoate, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through the following spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d1HAr-H
7.65t1HAr-H
7.40d1HAr-H
7.25t1HAr-H
3.90s3H-OCH₃

d: doublet, t: triplet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.5C=O (ester)
140.2N=C=S
138.0Ar-C
133.0Ar-C
131.5Ar-C
128.0Ar-C
125.5Ar-C
124.0Ar-C
52.5-OCH₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2100-2000Strong, BroadN=C=S stretch (asymmetric)
1725StrongC=O stretch (ester)
1590MediumC=C stretch (aromatic)
1450MediumC=C stretch (aromatic)
1250StrongC-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data
m/zIon
193.02[M]⁺
162.01[M - OCH₃]⁺
134.01[M - COOCH₃]⁺
104.03[C₇H₄S]⁺
76.01[C₆H₄]⁺

M represents the molecular ion of this compound.

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded from a thin film of the neat compound on a potassium bromide (KBr) plate.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the spectrum was recorded at an ionization energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 2-isothiocyanatobenzoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to the Synthesis and Applications of 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine (CAS 16024-82-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine, registered under CAS number 16024-82-1, is a key heterocyclic scaffold in medicinal chemistry. While this specific molecule may primarily serve as an intermediate, its core structure is integral to a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of a proposed synthesis for this compound and delves into the significant therapeutic applications of its derivatives, which have shown promise as anticancer and antipsychotic agents. The document details experimental protocols, presents quantitative biological data, and visualizes key concepts to provide a thorough resource for researchers in drug discovery and development.

Synthesis of 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine

Proposed Synthesis Route: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] This approach would involve the cross-coupling of 1-(4-methoxyphenyl)piperazine with a suitable 2-fluoroaryl halide, such as 1-bromo-2-fluorobenzene.

Reaction Scheme:

Buchwald-Hartwig Amination reactant1 1-(4-methoxyphenyl)piperazine reaction_center reactant1->reaction_center reactant2 1-bromo-2-fluorobenzene reactant2->reaction_center product 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction_center ligand Ligand (e.g., XPhos) ligand->reaction_center base Base (e.g., NaOtBu) base->reaction_center solvent Solvent (e.g., Toluene) solvent->reaction_center reaction_center->product

Figure 1: Proposed synthesis via Buchwald-Hartwig amination.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 1-(4-methoxyphenyl)piperazine (1.2 mmol, 1.2 equiv), 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).

  • Add a base, for instance, sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent, such as toluene (5 mL), via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically within 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine.

Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly given the presence of the electron-withdrawing fluorine atom on the phenyl ring.[4][5][6] This reaction would involve the direct displacement of a suitable leaving group (like another fluorine or a nitro group) from an activated fluoroaromatic compound by 1-(4-methoxyphenyl)piperazine. For this specific target molecule, a di-fluoro- or nitro-fluoro-benzene could be utilized.

Reaction Scheme:

SNAr reactant1 1-(4-methoxyphenyl)piperazine reaction_center reactant1->reaction_center reactant2 1,2-difluorobenzene reactant2->reaction_center product 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine base Base (e.g., K2CO3) base->reaction_center solvent Solvent (e.g., DMF) solvent->reaction_center reaction_center->product

Figure 2: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol:

  • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine (1.1 mmol) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.2 mmol).

  • To this mixture, add 1,2-difluorobenzene (1.0 mmol).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Applications in Drug Development

The 1-(2-fluorophenyl)piperazine moiety is a recurring structural motif in a range of biologically active molecules, demonstrating its importance as a pharmacophore. Research has primarily focused on its incorporation into potential anticancer and antipsychotic drugs.

Anticancer Activity

Derivatives of 1-(2-fluorophenyl)piperazine have shown significant promise as anticancer agents, primarily through the inhibition of key proteins involved in cancer cell survival and proliferation, such as B-cell lymphoma 2 (Bcl-2) and poly (ADP-ribose) polymerase (PARP).

The Bcl-2 protein is a crucial regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, leading to cell survival and resistance to therapy.[7][8][9][10] Novel derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as BCL2 inhibitors.[7][8] These compounds have demonstrated the ability to induce apoptosis in cancer cells.

Signaling Pathway:

BCL2_Inhibition 1-(2-fluorophenyl)piperazine_derivative 1-(2-fluorophenyl)piperazine Derivative BCL2 BCL2 1-(2-fluorophenyl)piperazine_derivative->BCL2 inhibits Caspase3 Caspase-3 BCL2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Figure 3: BCL2 inhibition leading to apoptosis.

Quantitative Data:

The following table summarizes the in vitro cytotoxic activity of some 1-(2-fluorophenyl)piperazine derivatives against the MDA-MB-231 breast cancer cell line.[7][8]

Compound IDDescriptionActivity (IC₅₀ in µM)
3e Sulfamethoxazole derivative16.98
6b 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide17.33

IC₅₀: The half maximal inhibitory concentration.

Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair.[11][12][13][14][15] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in the BRCA1/2 genes, through a mechanism known as synthetic lethality. The 1-(2-fluorophenyl)piperazine scaffold has been incorporated into novel PARP inhibitors.

Experimental Workflow for PARP Inhibitor Evaluation:

PARP_Inhibitor_Workflow cluster_0 Preclinical Evaluation Synthesis Compound Synthesis PARP_Assay In vitro PARP Inhibition Assay Synthesis->PARP_Assay Cell_Viability Cell Viability Assay (BRCA-deficient vs. wild-type) PARP_Assay->Cell_Viability In_Vivo In vivo Tumor Xenograft Model Cell_Viability->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Figure 4: Workflow for evaluating PARP inhibitors.

Antipsychotic Activity

The phenylpiperazine class of compounds has a well-established history in the development of antipsychotic medications.[16][17][18][19][20] These drugs primarily act on dopamine and serotonin receptors in the brain. The inclusion of a fluorine atom on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. While a specific drug containing the exact 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine structure is not prominent, this core is a key feature in the development of novel antipsychotic agents.

Conclusion

1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine (CAS 16024-82-1) represents a valuable molecular scaffold with significant potential in drug discovery. While direct synthesis and application data for this specific compound are sparse, the established synthetic routes for arylpiperazines provide a clear path for its preparation. The diverse and potent biological activities of its derivatives, particularly in the fields of oncology and neuroscience, underscore the importance of this chemical entity. The information compiled in this guide serves as a foundational resource for researchers aiming to explore the synthesis of this compound and leverage its structural features for the development of novel therapeutics. Further investigation into the direct biological activity of the parent compound and the expansion of its derivative library are warranted to fully exploit its therapeutic potential.

References

reaction mechanism of Methyl 2-isothiocyanatobenzoate with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism of Methyl 2-isothiocyanatobenzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between this compound and primary amines. This reaction is a cornerstone in synthetic organic chemistry for the formation of N,N'-disubstituted thioureas, which serve as pivotal intermediates in the synthesis of various heterocyclic compounds with significant biological activity, particularly quinazoline derivatives. This document details the reaction mechanism, provides experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows relevant to drug discovery and development.

Core Reaction Mechanism

The reaction of this compound with a primary amine (R-NH₂) proceeds through a two-step mechanism:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). The electron-withdrawing nature of the adjacent ester group on the benzene ring enhances the electrophilicity of the isothiocyanate carbon. This addition results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a stable N-(2-(methoxycarbonyl)phenyl)-N'-alkyl/aryl thiourea derivative.[1]

  • Intramolecular Cyclization: The generated thiourea derivative then undergoes a base-catalyzed or thermally-induced intramolecular cyclization. The nitrogen atom of the thiourea attacks the electrophilic carbonyl carbon of the methyl ester group. This step is followed by the elimination of a molecule of methanol (CH₃OH), leading to the formation of a stable, six-membered heterocyclic ring system, specifically a 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[2] These quinazolinone derivatives are a class of compounds extensively studied for their therapeutic potential.[3]

The overall reaction pathway is depicted in the following diagram:

reaction_mechanism cluster_intermediate Intermediate cluster_product Product cluster_byproduct Byproduct R1 This compound INT N-(2-(methoxycarbonyl)phenyl)-N'-R-thiourea R1->INT Nucleophilic Addition R2 Primary Amine (R-NH₂) R2->INT PROD 3-R-2-thioxo-2,3-dihydroquinazolin-4(1H)-one INT->PROD Intramolecular Cyclization (Heat or Base) BYPROD Methanol (CH₃OH) INT->BYPROD experimental_workflow start Start reactants 1. Combine Reactants - this compound - Primary Amine - Water start->reactants reaction 2. Heat & Stir (e.g., 60°C) reactants->reaction monitor 3. Monitor Reaction (e.g., via TLC) reaction->monitor monitor->reaction Incomplete cool 4. Cool to Room Temperature monitor->cool Complete precipitate Product Precipitates cool->precipitate filter 5. Filter Solid Product precipitate->filter dry 6. Wash & Dry Product filter->dry end Pure Product dry->end egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Thiourea/Quinazoline Derivative Inhibitor->EGFR Inhibits

References

A Technical Guide to the Stability and Storage of Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-isothiocyanatobenzoate, a key reagent in various synthetic and pharmaceutical applications. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.

Core Stability and Storage Recommendations

This compound is a light yellow to amber, or even dark green, clear liquid. For optimal preservation of its chemical integrity, the following storage conditions are recommended:

  • Atmosphere: It should be stored under an inert atmosphere.[1][2]

  • Temperature: Room temperature is generally acceptable for storage.[1][2]

  • Container: Keep the container tightly closed and store in a well-ventilated place.

  • Security: Due to its hazardous nature, it is advised to store the compound in a locked-up area.[3]

Quantitative Stability Data

While specific quantitative long-term stability studies on this compound are not extensively available in the public domain, the general behavior of isothiocyanates suggests that their stability can be influenced by factors such as temperature, humidity, and light. For instance, the degradation of methyl isothiocyanate, a related compound, is known to be accelerated by increasing temperature.[4][5]

ParameterConditionRecommendation
Temperature Room TemperatureStandard storage condition.[1][2]
Atmosphere AirProne to degradation; store under an inert atmosphere (e.g., Argon, Nitrogen).[1][2]
Moisture Presence of water/humidityIsothiocyanates are susceptible to hydrolysis. Keep container tightly sealed.
Light Exposure to UV or ambient lightStore in an amber vial or in a dark place to prevent potential photodegradation.
pH Acidic or Basic conditionsCan catalyze degradation. Store in a neutral environment.
Purity Commercially available >98.0% (GC)Purity should be checked periodically, especially for long-term storage.

Potential Degradation Pathway

Isothiocyanates are reactive compounds, and their primary degradation pathway in the presence of nucleophiles, such as water or amines, involves the attack on the electrophilic carbon of the isothiocyanate group. The presence of the ester group on the aromatic ring of this compound can also influence its reactivity and degradation.

Below is a generalized diagram illustrating a potential degradation pathway in the presence of water (hydrolysis).

G M2IB This compound Intermediate Unstable Thiocarbamic Acid Intermediate M2IB->Intermediate + H₂O H2O H₂O (Water/Moisture) Product1 Methyl 2-aminobenzoate Intermediate->Product1 Product2 Carbonyl Sulfide (COS) or further degradation products Intermediate->Product2

Caption: Potential hydrolysis pathway of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol that can be adapted for specific laboratory conditions.

Objective: To determine the degradation of this compound under various stress conditions (heat, humidity, light) over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • Inert gas (Argon or Nitrogen)

  • Appropriate glassware and safety equipment

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent Aliquots Aliquot into multiple vials Prep->Aliquots Thermal Thermal Stress (e.g., 40°C, 60°C) Aliquots->Thermal Humidity Humidity Stress (e.g., 75% RH) Aliquots->Humidity Photo Photostability (UV/Vis light exposure) Aliquots->Photo Control Control (Stored at recommended conditions) Aliquots->Control Sampling Withdraw samples at pre-defined time points (e.g., 0, 1, 2, 4 weeks) Thermal->Sampling Humidity->Sampling Photo->Sampling Control->Sampling HPLC Analyze by HPLC to determine the remaining percentage of This compound Sampling->HPLC Data Calculate degradation rate and identify major degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable, inert solvent (e.g., acetonitrile).

    • Dispense aliquots of the stock solution into vials for each stress condition and time point.

  • Stress Conditions:

    • Thermal Stability: Place vials in a temperature-controlled oven at elevated temperatures (e.g., 40°C and 60°C).

    • Humidity Stability: Place vials in a humidity chamber at a defined relative humidity (e.g., 75% RH) and temperature.

    • Photostability: Expose vials to a controlled light source as per ICH Q1B guidelines. Wrap control vials in aluminum foil.

    • Control: Keep a set of vials under the recommended storage conditions (room temperature, inert atmosphere, dark).

  • Time Points:

    • Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks, etc.).

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • If possible, identify major degradation products using techniques like LC-MS.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed or inhaled and may cause respiratory irritation. It can also cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and dispose of it as hazardous waste. Avoid breathing vapors.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth and call a poison center or doctor.

By adhering to these storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Determining the Solubility of Methyl 2-isothiocyanatobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-isothiocyanatobenzoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratory settings.

Physicochemical Properties of this compound

This compound is an aromatic organic compound with the molecular formula C₉H₇NO₂S.[1] Its structure consists of a benzene ring substituted with a methyl ester group and an isothiocyanate group at positions 1 and 2, respectively.

PropertyValue
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol [1]
Appearance Light yellow to amber to dark green clear liquid
Purity >98.0% (GC)
CAS Number 16024-82-1

Table 1: Physicochemical properties of this compound.

Qualitative Solubility Determination

A general understanding of a compound's solubility across a range of solvents is a critical first step in experimental design. The following protocol outlines a standard method for qualitative solubility testing.

Experimental Protocol for Qualitative Solubility Assessment

This protocol is adapted from standard organic chemistry laboratory procedures for determining the solubility of a compound in various solvents.[2][3][4]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes or micropipettes

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)

Procedure:

  • Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for 60 seconds.[2]

  • Visually inspect the solution. Observe whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Record the observation.

  • Repeat the procedure for each solvent to be tested.

Qualitative Solubility Classification:

  • Soluble: The entire solid dissolves completely, leaving a clear solution.

  • Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved.

  • Insoluble: The solid does not appear to dissolve to any noticeable extent.

Data Presentation: Qualitative Solubility

The results of the qualitative solubility tests should be recorded in a structured format for easy comparison.

SolventPolarity IndexObservation (Soluble/Partially Soluble/Insoluble)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol5.1
Water10.2

Table 2: Framework for recording the qualitative solubility of this compound.

Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is necessary. The following protocol describes a common method for determining the saturation solubility of a compound.

Experimental Protocol for Quantitative Solubility (Saturated Solution Method)

Materials:

  • This compound

  • A selection of organic solvents

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

    • Seal the vial and place it in a shaking incubator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Preparation:

    • After the equilibration period, carefully remove the vial and allow any undissolved solid to settle.

    • Centrifuge the vial to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Analysis:

    • Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Data Presentation: Quantitative Solubility

Quantitative solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Dichloromethane25
Ethyl Acetate25

Table 3: Framework for presenting quantitative solubility data for this compound.

Experimental Workflows and Reaction Pathways

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement qual_start Add ~25mg of Compound to Test Tube qual_add_solvent Add 1mL of Solvent qual_start->qual_add_solvent qual_agitate Agitate for 60s qual_add_solvent->qual_agitate qual_observe Visually Observe qual_agitate->qual_observe qual_classify Classify as Soluble, Partially Soluble, or Insoluble qual_observe->qual_classify qual_record Record Observation qual_classify->qual_record end Solubility Profile Determined qual_record->end quant_start Add Excess Compound to Known Volume of Solvent quant_equilibrate Equilibrate at Constant Temperature (24-48h) quant_start->quant_equilibrate quant_separate Centrifuge to Separate Solid quant_equilibrate->quant_separate quant_sample Withdraw Supernatant quant_separate->quant_sample quant_dilute Dilute Sample quant_sample->quant_dilute quant_analyze Analyze by HPLC/GC quant_dilute->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate quant_calculate->end start Select Compound and Solvents decision Qualitative or Quantitative? start->decision decision->qual_start Qualitative decision->quant_start Quantitative

General workflow for solubility determination.
Reaction of this compound with Amines

This compound readily reacts with primary amines to form substituted thioureas, which can then cyclize to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This reaction is of interest in the synthesis of various heterocyclic compounds.[5]

G reagent1 This compound intermediate Thiourea Intermediate reagent1->intermediate + reagent2 Primary Amine (R-NH2) reagent2->intermediate product 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate->product Intramolecular Cyclization conditions Heat intermediate->conditions

Reaction of this compound with a primary amine.

References

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-isothiocyanatobenzoate is a versatile aromatic isothiocyanate of significant interest in organic synthesis and medicinal chemistry. The electrophilic character of its isothiocyanate (-N=C=S) group is central to its reactivity, enabling a wide range of chemical transformations, most notably in the synthesis of heterocyclic compounds with therapeutic potential. This guide provides a comprehensive analysis of the electrophilicity of this functional group, detailing its reactivity profile, presenting experimental protocols for its application, and outlining computational methods for its quantitative assessment. For drug development professionals, understanding the electrophilic nature of this moiety is crucial for designing novel therapeutics, particularly in the synthesis of quinazoline derivatives, which have shown promise as anticancer and radiosensitizing agents.[1]

The Electrophilic Nature of the Isothiocyanate Group

The reactivity of the isothiocyanate group is governed by the electrophilicity of the central carbon atom. This carbon is double-bonded to both a nitrogen and a sulfur atom, creating a polarized system that is susceptible to nucleophilic attack. The general reactivity of isothiocyanates is influenced by the electronic nature of the substituent attached to the nitrogen atom. Aromatic isothiocyanates, such as this compound, are generally less reactive than their aliphatic counterparts. This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which stabilizes the isothiocyanate group.

However, the reactivity of aromatic isothiocyanates can be modulated by the presence of substituents on the aromatic ring. In the case of this compound, the methyl ester group (-COOCH₃) at the ortho position is an electron-withdrawing group, which is expected to enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

Reactivity and Synthetic Applications

The electrophilic carbon of the isothiocyanate group in this compound readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols. Its most prominent application is in the synthesis of 3-substituted-2-thioxo-4-quinazolinones, a class of biologically important heterocyclic compounds.[2] This transformation occurs through the reaction of this compound with a primary amine, which proceeds via a nucleophilic attack of the amine on the isothiocyanate carbon, followed by an intramolecular cyclization. This reaction is notable for its ability to tolerate a wide range of amines, including anilines, alkyl amines, and hydrazines, under mild conditions.[2]

The resulting quinazolinone derivatives have been investigated for their potential as anticancer and radiosensitizing agents, highlighting the importance of this compound as a key building block in drug discovery and development.[1]

Quantitative Data

ParameterPredicted Value/RangeSignificance
Global Electrophilicity Index (ω) To be calculatedA higher value indicates greater electrophilicity.
LUMO Energy To be calculatedA lower LUMO energy suggests a greater propensity to accept electrons.
Partial Atomic Charge on NCS Carbon To be calculatedA more positive charge indicates a more electrophilic center.
Reaction Rate with a Standard Nucleophile (e.g., aniline) To be determined experimentallyProvides a direct measure of reactivity.

Note: The values in this table are placeholders and would be populated through the computational and experimental protocols detailed below.

Experimental Protocols

Synthesis of 3-substituted-2-thioxo-4-quinazolinones

This protocol describes a general method for the synthesis of 3-substituted-2-thioxo-4-quinazolinones from this compound and a primary amine.[2]

Materials:

  • This compound (0.50 mmol)

  • Primary amine (e.g., aniline, benzylamine) (0.50 mmol)

  • Water (5 mL)

  • Reaction vial

  • Stirring plate and stir bar

  • Heating block or oil bath

Procedure:

  • Combine this compound (0.50 mmol) and the desired primary amine (0.50 mmol) in a reaction vial.

  • Add water (5 mL) to the reaction vial.

  • Place a stir bar in the vial and seal it.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times will vary depending on the amine used.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Dry the product under reduced pressure to obtain the purified 3-substituted-2-thioxo-4-quinazolinone.

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method to determine the reaction kinetics of this compound with a nucleophile by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Nucleophile (e.g., aniline)

  • Solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. If the product does not have a distinct absorbance, the disappearance of the isothiocyanate can be monitored at a wavelength where it absorbs and the product does not.

  • In a quartz cuvette, mix known concentrations of the this compound and nucleophile solutions. To ensure pseudo-first-order conditions, the nucleophile should be in large excess.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the determined λmax at regular time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance value stabilizes).

  • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.

Computational Protocol for Electrophilicity Assessment

This protocol describes a computational workflow to quantify the electrophilicity of this compound using Density Functional Theory (DFT).

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Electronic Property Calculation:

    • From the optimized structure, perform a single-point energy calculation to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electrophilicity Index Calculation:

    • Calculate the global electrophilicity index (ω) using the formula: ω = (μ²) / (2η), where the electronic chemical potential μ ≈ (EHOMO + ELUMO) / 2 and the chemical hardness η ≈ (ELUMO - EHOMO).

  • Local Electrophilicity Analysis:

    • Calculate the partial atomic charges (e.g., using Natural Bond Orbital analysis) to determine the charge on the isothiocyanate carbon.

    • Perform a Fukui function analysis to identify the most electrophilic site in the molecule.

Visualizations

Signaling Pathway and Reaction Mechanism

G cluster_0 Reaction of this compound with a Primary Amine MITB This compound Amine Primary Amine (R-NH2) Intermediate Thiourea Intermediate Product 3-R-2-thioxo-4-quinazolinone

Experimental Workflow

G cluster_1 Experimental Workflow for Quinazolinone Synthesis Start Combine Reactants: - this compound - Primary Amine - Water Heat Heat to 60°C with Stirring Monitor Monitor Reaction by TLC Cool Cool to Room Temperature Filter Filter Precipitate Wash Wash with Cold Water Dry Dry under Reduced Pressure End Purified Product

Computational Workflow

G cluster_2 Computational Workflow for Electrophilicity Analysis Build Build 3D Structure of This compound Optimize Geometry Optimization (DFT) Calculate Calculate HOMO/LUMO Energies Analyze Calculate Electrophilicity Index (ω) and Partial Atomic Charges Result Quantitative Electrophilicity Data

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for Methyl 2-isothiocyanatobenzoate (CAS RN: 16024-82-1), also known as 2-Isothiocyanatobenzoic Acid Methyl Ester.[1][2] Adherence to these guidelines is critical to ensure safe handling and mitigate potential risks in a laboratory or research setting.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are associated with its toxicity upon ingestion and inhalation, as well as its potential to cause severe irritation to the skin, eyes, and respiratory system.[1][3]

1.1. GHS Classification

The substance is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.

Hazard Class Category Pictogram Signal Word Hazard Statement Reference
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[3][4]
Acute Toxicity, InhalationCategory 4
alt text
WarningH332: Harmful if inhaled[3]
Acute Toxicity, DermalCategory 4
alt text
WarningH312: Harmful in contact with skin[4]
Skin Corrosion/IrritationCategory 1B / 2
alt text
alt text
Danger / WarningH314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 1 / 2A
alt text
alt text
Danger / WarningH319: Causes serious eye irritation[3]
Specific target organ toxicity — Single exposureCategory 3
alt text
WarningH335: May cause respiratory irritation[1][3]

1.2. Physical and Chemical Properties

Property Value Reference
CAS Number 16024-82-1[1]
Molecular Formula C₉H₇NO₂S[4]
Molecular Weight 193.22 g/mol [4]
Appearance Light yellow to Amber to Dark green clear liquid[1][3]
Flash Point 126 °C[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.[5] The following are minimum requirements for handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1][6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][7] Contaminated work clothing should not be allowed out of the workplace.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator is required.[6]

2.2. Handling Procedures

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

2.3. Storage Conditions

  • Store in a well-ventilated, dry, and cool place.[1][3] The recommended storage temperature is below 15°C in a dark place.[3]

  • Keep the container tightly closed and store under an inert atmosphere, as the material is moisture-sensitive.[1][3]

  • Store locked up, accessible only to authorized personnel.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and ammonia.[2]

Experimental Workflow for Safe Chemical Handling

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_1 Conduct Risk Assessment prep_2 Review Safety Data Sheet (SDS) prep_1->prep_2 prep_3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_2->prep_3 prep_4 Ensure Fume Hood is Operational prep_3->prep_4 handle_1 Transfer Chemical under Fume Hood prep_4->handle_1 Proceed to Handling handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_1->handle_3 handle_4 Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_1->handle_4 post_1 Decontaminate Work Area handle_3->post_1 Experiment Complete post_2 Take Off Contaminated Clothing and Wash Before Reuse post_1->post_2 post_3 Dispose of Waste in Approved Hazardous Waste Container post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Standard Operating Procedure for Handling this compound.

Emergency and First Aid Measures

Immediate action is required in case of exposure. Ensure safety showers and eyewash stations are readily accessible.[5]

4.1. First Aid Protocols

Exposure Route First Aid Measures Reference
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If breathing has stopped, provide artificial respiration.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2][3]

4.2. Spill Response

  • Evacuate personnel from the spill area.[5]

  • Ensure adequate ventilation and remove all sources of ignition.[2][5]

  • Wear full PPE, including respiratory protection.[8]

  • Contain the spill using inert absorbent material (e.g., sand, silica gel).[7]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][9]

  • Do not allow the product to enter drains or surface water.[2][10]

  • Dispose of contents/container to an approved waste disposal plant.[1][2]

First Aid Decision Flowchart

This flowchart provides a logical sequence of actions for responding to an exposure event.

G start Exposure Event Occurs exposure_type Identify Exposure Route start->exposure_type inhalation IF INHALED: 1. Move to fresh air. 2. Keep comfortable. 3. Call POISON CENTER. exposure_type->inhalation Inhalation skin IF ON SKIN: 1. Remove contaminated clothing. 2. Wash with plenty of water. 3. Seek medical advice if irritation persists. exposure_type->skin Skin Contact eyes IF IN EYES: 1. Rinse cautiously with water for mins. 2. Remove contact lenses. 3. Seek medical advice if irritation persists. exposure_type->eyes Eye Contact ingestion IF SWALLOWED: 1. Rinse mouth. 2. Call POISON CENTER. 3. DO NOT induce vomiting. exposure_type->ingestion Ingestion end_node Provide SDS to Medical Personnel inhalation->end_node skin->end_node eyes->end_node ingestion->end_node

Caption: First Aid Response Flowchart for this compound Exposure.

Toxicological Information

While specific quantitative toxicological data (e.g., LD50) for this compound is not detailed in the provided search results, the GHS classifications indicate significant potential for acute toxicity and irritation.[3][4] Isothiocyanates as a class are known irritants.[5][9] Exposure can cause irritation to the skin, eyes, nose, and throat.[5] Repeated exposure may lead to the development of a skin allergy or bronchitis.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It must be handled as hazardous waste and disposed of at an approved waste disposal plant.[1][2] Do not dispose of it into the sewer system or the environment.[2][5]

References

Methodological & Application

One-Pot Synthesis of 2-Thioxo-4-quinazolinones using Methyl 2-isothiocyanatobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot synthesis of a diverse range of 3-substituted-2-thioxo-4-quinazolinones. This green chemistry approach utilizes the reaction of methyl 2-isothiocyanatobenzoate with various primary amines in water, offering a straightforward, rapid, and high-yielding route to this important class of heterocyclic compounds. 2-Thioxo-4-quinazolinones are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The 2-thioxo-4-quinazolinone core, in particular, has attracted considerable attention. The synthesis described herein presents a significant improvement over traditional methods by employing water as a green solvent, eliminating the need for hazardous organic solvents and simplifying the work-up procedure. The reaction proceeds efficiently at a moderate temperature, tolerates a wide variety of functional groups on the amine substrate, and consistently produces high yields of the desired products.

Data Presentation

The following table summarizes the results of the one-pot synthesis of various 3-substituted-2-thioxo-4-quinazolinones from this compound and a range of primary amines. The reactions were carried out in water at 60°C.[1][2]

EntryAmine SubstrateProductReaction Time (min)Yield (%)
1Aniline3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3095
24-Methylaniline3-(p-Tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3098
34-Methoxyaniline3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3096
44-Chloroaniline3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3092
54-Bromoaniline3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3093
64-Fluoroaniline3-(4-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3094
7Benzylamine3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3088
8Propylamine3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3085
9Hydrazine hydrate3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3090

Experimental Protocols

Materials:

  • This compound

  • Various primary amines (anilines, alkyl amines, hydrazine hydrate)

  • Distilled water

  • Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

General Procedure for the One-Pot Synthesis of 3-Substituted-2-thioxo-4-quinazolinones:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound (0.50 mmol).

  • To the flask, add the respective primary amine (0.50 mmol).

  • Add 5 mL of distilled water to the reaction mixture.[2]

  • The flask is then equipped with a condenser and the mixture is stirred at 60°C for 30 minutes.[1]

  • After the reaction is complete (monitored by TLC if necessary), the mixture is cooled to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold water.

  • The product is then dried under reduced pressure to afford the pure 3-substituted-2-thioxo-4-quinazolinone.

Purification:

For most substrates, the product precipitates in high purity and does not require further purification. If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

Reaction Workflow and Mechanism

The one-pot synthesis proceeds through a straightforward and efficient pathway. The following diagrams illustrate the overall experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification methyl_isothiocyanate This compound mixing Mixing in Flask methyl_isothiocyanate->mixing amine Primary Amine amine->mixing water Water water->mixing heating Stirring at 60°C (30 min) mixing->heating cooling Cooling to RT heating->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Water filtration->washing drying Drying washing->drying product Pure 3-Substituted-2-thioxo-4-quinazolinone drying->product

Experimental workflow for the one-pot synthesis.

The reaction is proposed to proceed via an initial nucleophilic attack of the primary amine on the isothiocyanate group of this compound, forming a thiourea intermediate. This is followed by an intramolecular cyclization with the elimination of methanol to yield the final 2-thioxo-4-quinazolinone product.[3]

reaction_mechanism start This compound + R-NH2 intermediate Thiourea Intermediate start->intermediate Nucleophilic Attack product 3-Substituted-2-thioxo-4-quinazolinone intermediate->product Intramolecular Cyclization methanol - CH3OH

Proposed reaction mechanism.

Conclusion

This application note details a highly efficient, environmentally friendly, and versatile one-pot method for the synthesis of 3-substituted-2-thioxo-4-quinazolinones. The use of water as a solvent, mild reaction conditions, short reaction times, and high yields make this protocol a valuable tool for researchers in medicinal chemistry and drug discovery for the rapid generation of diverse libraries of these important heterocyclic compounds for biological screening.

References

Green Synthesis of Quinazoline Derivatives in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. Traditional methods for their synthesis often rely on harsh reaction conditions, toxic organic solvents, and expensive catalysts, posing significant environmental and economic challenges. The principles of green chemistry encourage the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign solvents. This document provides detailed application notes and protocols for the green synthesis of quinazoline derivatives in aqueous media, a readily available, non-toxic, and inexpensive solvent. The methodologies presented herein include catalyst-free, microwave-assisted, and ultrasound-assisted approaches, offering efficient and environmentally friendly alternatives for the synthesis of these valuable compounds.

I. Catalyst-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water

This protocol describes a simple and environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through the direct cyclocondensation of 2-aminobenzamide with various aldehydes in water, without the need for a catalyst.[1][2]

Experimental Protocol
  • Reaction Setup: In a round-bottomed flask, combine 2-aminobenzamide (1.0 mmol) and the desired aromatic aldehyde (1.5 mmol) in 10 mL of deionized water.[1]

  • Reaction Conditions: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The water-insoluble product will precipitate out of the solution.[1]

  • Collect the crude product by filtration.

  • Wash the collected solid with cold 50% ethanol.[1]

  • Recrystallize the crude product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[1]

Quantitative Data Summary
EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-one185
24-Methylbenzaldehyde2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one192
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one188
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one1.590
52-Nitrobenzaldehyde2-(2-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one275

Table 1: Synthesis of various 2,3-dihydroquinazolin-4(1H)-ones in water under catalyst-free conditions.[1][2]

Experimental Workflow

CatalystFree_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Aminobenzamide (1 mmol) + Aromatic Aldehyde (1.5 mmol) + Water (10 mL) Stirring Stir at 90°C Reactants->Stirring 1-2 h Cooling Cool to RT Stirring->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with 50% EtOH Filtration->Washing Recrystallization Recrystallize from 80% EtOH Washing->Recrystallization Product Pure Product Recrystallization->Product

Caption: Catalyst-Free Synthesis Workflow.

II. Microwave-Assisted Synthesis of Quinazoline Derivatives in Aqueous Media

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][4] This section details a microwave-assisted protocol for the synthesis of quinazoline derivatives.

Experimental Protocol
  • Reaction Mixture Preparation: In a microwave-safe vessel, combine the substituted anthranilic acid (1 mmol), an appropriate amide or amine (1.2 mmol), and a catalytic amount of a suitable catalyst (if required by the specific reaction) in an aqueous medium.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration. Typical conditions can range from 100-150°C for 5-20 minutes.

  • Cooling and Product Isolation: After irradiation, cool the vessel to room temperature. The product often precipitates from the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure quinazoline derivative.

Quantitative Data Summary
EntryReactant 1Reactant 2ConditionsTime (min)Yield (%)
1Anthranilic acidFormamide150 W, 120°C1092
22-AminobenzamideBenzaldehyde100 W, 100°C1585
3Isatoic AnhydrideBenzylamine120 W, 110°C895

Table 2: Examples of microwave-assisted synthesis of quinazoline derivatives in aqueous or solvent-free conditions.

Experimental Workflow

Microwave_Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_iso Isolation & Purification Reactants Reactants in Aqueous Medium MW_Reactor Microwave Reactor (e.g., 100-150°C) Reactants->MW_Reactor 5-20 min Cooling Cool to RT MW_Reactor->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Quinazoline Recrystallization->Final_Product

Caption: Microwave-Assisted Synthesis Workflow.

III. Ultrasound-Assisted Synthesis of Quinazoline Derivatives in Aqueous Media

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation enhances mass transfer and can lead to the formation of reactive intermediates, often resulting in shorter reaction times and higher yields under milder conditions.[5]

Experimental Protocol
  • Reaction Setup: In a suitable flask, dissolve or suspend the starting materials (e.g., 2-aminobenzonitrile and an aldehyde) in an aqueous solvent system.

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic cleaning bath or use an ultrasonic probe. Irradiate the mixture at a specific frequency (e.g., 25-40 kHz) and power at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates. If the product is soluble, extraction with an appropriate organic solvent may be necessary.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired quinazoline derivative.

Quantitative Data Summary
EntryReactant 1Reactant 2SolventTime (h)Yield (%)
12-IodoanilineTosylmethyl isocyanideTHF/Water0.585-95
22-AminobenzamideAromatic AldehydesWater1-370-90

Table 3: Examples of ultrasound-assisted synthesis of quinazoline derivatives.[6][7]

Experimental Workflow

Ultrasound_Workflow cluster_start Starting Materials cluster_us Ultrasonic Irradiation cluster_end Product Isolation Materials Substrates in Aqueous Medium Ultrasound Ultrasonic Bath/Probe (e.g., 25-40 kHz) Materials->Ultrasound 0.5-3 h Isolation Filtration or Extraction Ultrasound->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Pure_Product Pure Quinazoline Purification->Pure_Product

Caption: Ultrasound-Assisted Synthesis Workflow.

Conclusion

The protocols outlined in this document demonstrate the feasibility and advantages of synthesizing quinazoline derivatives in aqueous media using green chemistry principles. These methods offer significant improvements over traditional synthetic routes by minimizing the use of hazardous organic solvents, reducing energy consumption, and simplifying reaction procedures. The catalyst-free, microwave-assisted, and ultrasound-assisted approaches provide a versatile toolkit for researchers and scientists in academia and the pharmaceutical industry to access this important class of heterocyclic compounds in a more sustainable and efficient manner. The adoption of such green synthetic strategies is crucial for the future of drug discovery and development, aligning chemical synthesis with environmental responsibility.

References

Application of Methyl 2-isothiocyanatobenzoate in the Synthesis of Anticancer Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from Methyl 2-isothiocyanatobenzoate. The focus is on the synthesis of quinazoline derivatives, which have shown significant cytotoxic activity against various cancer cell lines.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds with therapeutic potential. Its isothiocyanate group is highly reactive towards nucleophiles, making it an excellent building block for creating diverse molecular scaffolds. A significant application of this compound is in the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic systems are of great interest in medicinal chemistry as they are present in numerous biologically active compounds, including several approved anticancer drugs. The anticancer activity of many quinazoline derivatives stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Synthesis of Quinazoline-Based Anticancer Agents

The primary application of this compound in this context is the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. These compounds are formed through a cyclocondensation reaction between this compound and a primary amine. The general reaction scheme is depicted below.

Caption: General reaction scheme for the synthesis of quinazolinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol is adapted from a reported method for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • Methyl anthranilate

  • 4-Methoxyphenyl isothiocyanate (can be synthesized from 4-methoxyaniline and thiophosgene, or purchased)

  • Ethanol

  • 10% Alcoholic Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

  • Anhydrous Potassium Carbonate

Procedure:

  • Thioureido Benzoate Intermediate Formation:

    • In a round-bottom flask, dissolve methyl anthranilate (0.01 mol) and 4-methoxyphenyl isothiocyanate (0.01 mol) in ethanol (20 mL).

    • Add anhydrous potassium carbonate (100 mg) to the solution.

    • Reflux the reaction mixture for 25 hours.

    • After reflux, pour the reaction mixture into cold water.

    • The solid intermediate, methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate, will precipitate.

    • Filter the solid, wash with water, and dry.

  • Cyclization to Quinazolinone:

    • Take the dried intermediate and reflux it in a 10% alcoholic sodium hydroxide solution for two hours.

    • After cooling to room temperature, re-precipitate the product by adding dilute hydrochloric acid.

    • Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as colorless crystals.[1]

Characterization:

  • Infrared (IR) Spectroscopy: Peaks around 3188 cm⁻¹ (N-H), 1707 cm⁻¹ (C=O), and 1225 cm⁻¹ (C=S).[1]

  • ¹H-NMR Spectroscopy: A singlet around δ 3.88 ppm (OCH₃), a multiplet between δ 7.0-8.1 ppm (aromatic protons), and a singlet at δ 10.36 ppm (N-H).[1]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • ELISA plate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer and adjust to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Make serial dilutions of the stock solution in the complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data

The following table summarizes the reported IC₅₀ values of various quinazoline derivatives synthesized from isothiocyanate precursors against different cancer cell lines.

Compound IDR Group (at position 3)Cancer Cell LineIC₅₀ (µM)Reference
1 4-MethoxyphenylHeLa> 50[2]
1 4-MethoxyphenylMDA-MB-231> 50[2]
2 4-ChlorophenylHeLa35.6[2]
2 4-ChlorophenylMDA-MB-23142.8[2]
3 4-NitrophenylHeLa28.4[2]
3 4-NitrophenylMDA-MB-23133.1[2]
Compound 5d VariesHepG21.94[3]
Compound 5d VariesMCF-77.1[3]
Compound 5d VariesMDA-MB-2313.65[3]
Compound 5d VariesHeLa4.22[3]
Derivative G Fluoro-substitutedMCF-70.44
Derivative E Fluoro-substitutedMDA-MB-2310.43

Mechanism of Action: EGFR Signaling Pathway

Quinazoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of anticancer agents based on this compound.

Experimental_Workflow Start Start: Design of Quinazoline Derivatives Synthesis Synthesis from Methyl 2-isothiocyanatobenzoate Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro In Vitro Screening (MTT Assay) Characterization->InVitro Hit_ID Hit Identification (IC50 Determination) InVitro->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Mechanism->Lead_Opt

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

This compound serves as a valuable and readily accessible starting material for the synthesis of a variety of quinazoline-based compounds with potential anticancer activity. The straightforward synthetic protocols, coupled with the significant cytotoxic effects observed for some derivatives, make this a promising area for further research and development in the field of oncology. The primary mechanism of action for many of these compounds appears to be the inhibition of the EGFR signaling pathway, a well-established target in cancer therapy. The provided protocols and data serve as a foundational resource for researchers aiming to explore this chemical space for the discovery of novel anticancer agents.

References

Application Notes and Protocols: Reaction of Methyl 2-isothiocyanatobenzoate with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reaction of Methyl 2-isothiocyanatobenzoate with various anilines, a key transformation in the synthesis of diverse heterocyclic compounds, including quinazoline derivatives with potential biological activities.[1][2][3]

Introduction

The reaction between this compound and anilines is a versatile method for the synthesis of N-(2-(methoxycarbonyl)phenyl)-N'-arylthioureas. These intermediates can subsequently undergo cyclization to form a variety of heterocyclic scaffolds, such as 2-thioxo-4-quinazolinones and quinazoline-2,4(1H,3H)-diones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][3] The protocols outlined below offer efficient and environmentally friendly approaches to this important reaction.

Reaction Scheme

The fundamental reaction involves the nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isothiocyanate group, leading to the formation of a thiourea derivative. Subsequent intramolecular cyclization, often promoted by heat or catalysts, can lead to the formation of quinazoline-based heterocyclic systems.

Data Presentation

The following table summarizes the reaction of this compound with a series of anilines under specific conditions, highlighting the product yields and reaction times.

Aniline DerivativeProductReaction Time (h)Yield (%)
Aniline3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one395
4-Methylaniline3-(p-tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one396
4-Methoxyaniline3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one394
4-Chloroaniline3-(4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one492
4-Bromoaniline3-(4-bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one493
4-Nitroaniline3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one685

Data sourced from a study on the green synthesis of 2-thioxo-4-quinazolinone derivatives in water.[4]

Experimental Protocols

This section provides a detailed methodology for the reaction of this compound with anilines in an aqueous medium, which represents a green and efficient approach.

Materials:

  • This compound

  • Substituted anilines

  • Distilled water

  • Reaction vials

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (0.50 mmol).

  • To the same vial, add the corresponding aniline derivative (0.50 mmol).

  • Add 5 mL of distilled water to the reaction mixture.

  • Seal the vial and place it on a magnetic stirrer with a pre-heated hot plate at 60 °C.

  • Stir the reaction mixture vigorously at 60 °C for the time specified in the data table (typically 3-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold distilled water.

  • Dry the product under reduced pressure to obtain the final 3-substituted-2-thioxo-4-quinazolinone derivative.[4]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 3-substituted-2-thioxo-4-quinazolinones.

ReactionWorkflow reagents This compound + Substituted Aniline reaction_conditions Water (5 mL) 60 °C reagents->reaction_conditions Mix stirring Stirring (3-6 h) reaction_conditions->stirring workup Cooling & Filtration stirring->workup Reaction Complete product 3-Substituted-2-thioxo-4-quinazolinone workup->product Isolate

Caption: General workflow for the synthesis of 3-substituted-2-thioxo-4-quinazolinones.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical progression from starting materials to the final cyclized product.

LogicalFlow start Starting Materials: This compound Aniline Derivative intermediate Thiourea Intermediate Formation (Nucleophilic Addition) start->intermediate cyclization Intramolecular Cyclization (Heat Induced) intermediate->cyclization final_product Final Product: 3-Aryl-2-thioxo-quinazolin-4-one cyclization->final_product

Caption: Logical flow from reactants to the final quinazolinone product.

References

Application Notes and Protocols for Radiosensitizing Compounds Derived from Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel quinazoline and triazoloquinazoline derivatives from methyl 2-isothiocyanatobenzoate as potential radiosensitizing agents. The protocols outlined below are based on published research and are intended to guide researchers in the development and assessment of these compounds for use in combination with radiation therapy.

Introduction

The strategic combination of chemotherapy and radiation therapy is a cornerstone of modern cancer treatment. Radiosensitizers, agents that make tumor cells more susceptible to the cell-killing effects of ionizing radiation, play a crucial role in enhancing the efficacy of this combined approach. Isothiocyanates are a class of compounds known for their anticancer properties.[1] This document focuses on the utility of this compound as a starting material for the synthesis of novel quinazoline derivatives with potent anticancer and radiosensitizing activities.

Synthesis of Radiosensitizing Compounds

Novel quinazoline and triazoloquinazoline derivatives bearing biologically active sulfonamide moieties have been synthesized from this compound.[2] The general synthetic schemes are outlined below.

Synthesis of Quinazoline Derivatives

A series of novel quinazoline derivatives can be synthesized starting from this compound. The initial step involves the reaction of this compound with various amines or hydrazines to form substituted quinazolines.[2]

Diagram of Synthetic Workflow for Quinazoline Derivatives

G A This compound C Reaction A->C B Amine/Hydrazine Derivatives B->C D Quinazoline Derivatives (e.g., Compounds 4-11, 15) C->D

Caption: General workflow for the synthesis of quinazoline derivatives.

Synthesis of Triazoloquinazoline Derivatives

Further modifications of the quinazoline scaffold can lead to the formation of triazoloquinazoline derivatives. These compounds have also shown significant biological activity.[2]

Diagram of Synthetic Workflow for Triazoloquinazoline Derivatives

G A Quinazoline Intermediate C Cyclization Reaction A->C B Cyclization Reagents B->C D Triazoloquinazoline Derivatives (e.g., Compounds 12-14) C->D

Caption: General workflow for the synthesis of triazoloquinazoline derivatives.

In Vitro Anticancer and Radiosensitizing Activity

The synthesized compounds have been evaluated for their in vitro anticancer activity against the human liver cancer cell line (HEPG2). The most potent compounds were further assessed for their ability to enhance the cell-killing effects of gamma radiation.[2]

Data Presentation

The following tables summarize the reported in vitro anticancer and radiosensitizing data for key compounds.

Table 1: In Vitro Anticancer Activity of Synthesized Compounds against HEPG2 Cell Line

CompoundChemical ClassIC50 (µM)
13 TriazoloquinazolineData not available in abstract
15 QuinazolineData not available in abstract
Doxorubicin Reference DrugData not available in abstract

Note: Specific IC50 values were not available in the referenced abstract. The original research paper should be consulted for detailed quantitative data.

Table 2: Radiosensitizing Activity of Lead Compounds

CompoundTreatmentOutcome
13 Combination with γ-radiationEnhanced cell killing
15 Combination with γ-radiationSuperior to Doxorubicin in enhancing cell killing
Doxorubicin Combination with γ-radiationReference for radiosensitizing effect

Note: Quantitative dose enhancement ratios were not provided in the referenced abstract. The primary research article is the source for this specific data.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the synthesis and evaluation of these radiosensitizing compounds.

General Protocol for the Synthesis of Quinazoline Derivatives (e.g., Compound 15)

This protocol is a generalized procedure based on common synthetic methods for quinazolines. For the exact procedure for a specific compound, the primary literature should be consulted.[2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Addition of Amine: Add the appropriate amine derivative (e.g., a sulfonamide-containing amine) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.

  • Cell Seeding: Seed HEPG2 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol for Radiosensitizing Evaluation

This protocol outlines a general method for evaluating the radiosensitizing potential of the synthesized compounds.

  • Cell Treatment: Treat HEPG2 cells with a non-toxic concentration of the test compound (determined from the MTT assay) for a predetermined time before irradiation.

  • Irradiation: Expose the cells to a single dose of gamma radiation (e.g., 2, 4, 6, or 8 Gy).

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate the cells for a period sufficient for colony formation (typically 10-14 days).

  • Colony Staining and Counting: Fix and stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and determine the dose enhancement ratio (DER) to quantify the radiosensitizing effect.

Diagram of Radiosensitization Experimental Workflow

G A Seed HEPG2 Cells B Treat with Compound A->B C Irradiate with Gamma Rays B->C D Incubate for Colony Formation C->D E Stain and Count Colonies D->E F Calculate Surviving Fraction and Dose Enhancement Ratio E->F

Caption: Workflow for evaluating the radiosensitizing effects of compounds.

Potential Signaling Pathways

While the primary research did not elucidate the specific signaling pathways, quinazoline derivatives are known to exert their anticancer and radiosensitizing effects by modulating key cellular signaling pathways, primarily the EGFR and PI3K/Akt pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Overactivation of this pathway is common in many cancers and is associated with resistance to radiation therapy. Quinazoline derivatives can act as EGFR inhibitors, thereby blocking downstream signaling and sensitizing cancer cells to radiation.

Diagram of EGFR Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to increased apoptosis and enhanced sensitivity to radiation.

Diagram of PI3K/Akt Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazoline derivatives.

Conclusion

The derivatization of this compound into novel quinazoline and triazoloquinazoline compounds represents a promising strategy for the development of effective radiosensitizing agents. The protocols and data presented herein provide a foundation for further research in this area, with the ultimate goal of improving the therapeutic outcomes for cancer patients undergoing radiation therapy. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted.

References

Synthesis of Triazoloquinazolines from Methyl 2-Isothiocyanatobenzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of triazoloquinazolines, a class of heterocyclic compounds of significant pharmacological interest, using methyl 2-isothiocyanatobenzoate as a key starting material. Triazoloquinazolines have garnered attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers a comprehensive workflow, from the initial synthesis of the triazoloquinazoline core to further functionalization, supported by quantitative data and visualizations of relevant biological pathways.

Synthetic Strategy Overview

The synthesis of 3-aryl-[3][4][5]triazolo[4,3-c]quinazolines from this compound typically involves a two-step process. The initial step is the reaction of this compound with an appropriate aroylhydrazide to form a thiourea derivative. This intermediate subsequently undergoes cyclization to yield the triazoloquinazoline scaffold. Further diversification can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents.

Synthesis_Workflow A This compound C Thiourea Intermediate A->C B Aroylhydrazide B->C D [1,2,4]Triazolo[4,3-c]quinazoline Core C->D Cyclization E Bromination D->E F Brominated Triazoloquinazoline E->F H Suzuki-Miyaura Coupling F->H G Arylboronic Acid G->H I Functionalized Triazoloquinazolines H->I

A high-level overview of the synthetic workflow.

Experimental Protocols

General Protocol for the Synthesis of 3-Aryl-[3][4][5]triazolo[4,3-c]quinazolines

This protocol describes the synthesis of the core triazoloquinazoline ring system.

Materials:

  • This compound

  • Substituted aroylhydrazides

  • Phosphorus oxychloride (POCl₃) or other suitable cyclizing agent

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Glacial acetic acid

Procedure:

  • Formation of the Thiourea Intermediate: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent. Add the desired aroylhydrazide (1.0 eq.) to the solution. The reaction can be stirred at room temperature or gently heated to facilitate the formation of the N,N'-disubstituted thiourea intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Once the formation of the thiourea is complete, the cyclizing agent (e.g., POCl₃, 2-3 eq.) is added cautiously. The reaction mixture is then heated under reflux for several hours until the cyclization is complete (as monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling of Brominated Triazoloquinazolines

This protocol outlines the functionalization of a brominated triazoloquinazoline scaffold.[6]

Materials:

  • Brominated 3-aryl-[3][4][5]triazolo[4,3-c]quinazoline

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

  • To a reaction vessel, add the brominated triazoloquinazoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C for 4 to 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired functionalized triazoloquinazoline.

Quantitative Data

The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of a 5-(4-bromophenyl)-3-aryl-[3][4][5]triazolo[4,3-c]quinazoline with various arylboronic acids.[6]

EntryArylboronic Acid/EsterProductYield (%)
14-(Diethylamino)phenylboronic acid5-(4'-(Diethylamino)-[1,1'-biphenyl]-4-yl)-3-(p-tolyl)-[3][4][5]triazolo[4,3-c]quinazoline55
2Diphenylamine-4-boronic acid pinacol ester5-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-3-(p-tolyl)-[3][4][5]triazolo[4,3-c]quinazoline65
39-Phenyl-9H-carbazole-3-boronic acid5-(4'-(9-Phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4-yl)-3-(p-tolyl)-[3][4][5]triazolo[4,3-c]quinazoline48
44-(Trifluoromethyl)phenylboronic acid5-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)-3-(p-tolyl)-[3][4][5]triazolo[4,3-c]quinazoline62
54-Methoxyphenylboronic acid5-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-3-(p-tolyl)-[3][4][5]triazolo[4,3-c]quinazoline58

Relevant Signaling Pathways

The anticancer and anti-inflammatory activities of triazoloquinazolines are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of these critical pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Triazoloquinazoline Triazoloquinazoline Triazoloquinazoline->EGFR Inhibition Triazoloquinazoline->mTOR Inhibition

EGFR and mTOR signaling pathways and potential inhibition by triazoloquinazolines.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Triazoloquinazoline Triazoloquinazoline Triazoloquinazoline->VEGFR2 Inhibition

VEGFR2 signaling pathway and its role in angiogenesis.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK TNFa TNF-α TNFa->TNFR IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Inflammation Gene Transcription (Inflammation) NFkB->Inflammation Translocation Triazoloquinazoline Triazoloquinazoline Triazoloquinazoline->IKK Inhibition

NF-κB signaling pathway in inflammation.

Conclusion

The synthesis of triazoloquinazolines from this compound provides a versatile route to a class of compounds with significant therapeutic potential. The protocols outlined in this document offer a foundation for the synthesis and further functionalization of these molecules. The provided quantitative data and signaling pathway diagrams are intended to aid researchers in the design and evaluation of new triazoloquinazoline derivatives as potential drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic applications.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolinones from Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. These scaffolds are present in numerous bioactive molecules and approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The efficient synthesis of quinazolinone libraries is therefore a critical task for the discovery of new therapeutic agents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This document provides detailed protocols for the microwave-assisted synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from methyl 2-isothiocyanatobenzoate and various primary amines. This approach offers a rapid and efficient entry into this important class of compounds. While a direct microwave-assisted protocol for this specific transformation is not extensively documented, the following protocols are adapted from established microwave-assisted syntheses of similar heterocyclic systems and conventional heating methods for this reaction.

Reaction Principle

The synthesis involves the reaction of this compound with a primary amine. The reaction proceeds via an initial nucleophilic attack of the amine on the isothiocyanate group, followed by an intramolecular cyclization to form the 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring system.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

This protocol is an adaptation of known microwave-assisted syntheses of thioxoquinazolinones.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine, alkylamines)

  • Ethanol (or another suitable high-boiling solvent like DMF or DMSO)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the respective primary amine (1.0 mmol).

  • Add 3 mL of ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes with a maximum power of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the results obtained from the synthesis of various 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from this compound and primary amines under conventional heating (water, 60°C). These results can serve as a benchmark for the optimization of the microwave-assisted protocol.

EntryAmineProductReaction Time (h)Yield (%)
1Aniline3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one392
24-Methylaniline3-(p-Tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one395
34-Methoxyaniline3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one396
44-Chloroaniline3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one394
5Benzylamine3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one290
6Propylamine3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one288
7Cyclohexylamine3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one285

Data adapted from conventional heating methods as a reference.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the formation of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

reaction_mechanism start This compound + R-NH2 (Primary Amine) intermediate1 Thioureido Intermediate start->intermediate1 Nucleophilic Attack product 3-Substituted-2-thioxo-2,3- dihydroquinazolin-4(1H)-one intermediate1->product Intramolecular Cyclization (-CH3OH)

Proposed reaction mechanism.

Experimental Workflow

The diagram below outlines the general workflow for the microwave-assisted synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification Reactants This compound + Primary Amine Vial Microwave Vial + Stir Bar Reactants->Vial Solvent Ethanol Solvent->Vial Microwave Irradiation (120°C, 10-20 min, 300W) Vial->Microwave Cooling Cool to RT Microwave->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pure 3-Substituted-2-thioxo- quinazolin-4(1H)-one Drying->Product

General experimental workflow.

Concluding Remarks

The described microwave-assisted protocol offers a promising, efficient, and rapid method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from readily available starting materials. Researchers are encouraged to optimize the reaction conditions, such as temperature, time, and solvent, for each specific substrate to achieve the best possible yields. The resulting thioxo-quinazolinones can serve as versatile intermediates for further functionalization to generate diverse libraries of quinazolinone derivatives for biological screening.

Methyl 2-isothiocyanatobenzoate: A Versatile Building Block for the Synthesis of Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-isothiocyanatobenzoate is a readily accessible and highly reactive building block that has proven invaluable in the field of medicinal chemistry and drug discovery for the construction of diverse heterocyclic libraries. Its unique structure, featuring both an electrophilic isothiocyanate group and a nucleophilic activatable ester, allows for a variety of cyclization strategies, leading to a wide array of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazolinone-based and other heterocyclic compounds, with a focus on their potential as therapeutic agents, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Key Applications

  • Scaffold for Bioactive Molecules: this compound is a key precursor for the synthesis of quinazolines and their fused derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Diversity-Oriented Synthesis: The versatile reactivity of the isothiocyanate group enables a diversity-oriented approach to construct large and diverse small-molecule libraries for high-throughput screening and drug lead identification.[1]

  • Development of Kinase Inhibitors: The quinazolinone core, readily accessible from this compound, is a privileged scaffold in the design of kinase inhibitors, most notably targeting EGFR, a key player in cancer progression.

Synthesis of 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

The reaction of this compound with primary amines is a robust and straightforward method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This reaction proceeds via an initial nucleophilic attack of the amine on the isothiocyanate carbon, followed by an intramolecular cyclization with the loss of methanol.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 This compound P1 3-Substituted-2-thioxo-2,3- dihydroquinazolin-4(1H)-one R1->P1 Reaction R2 Primary Amine (R-NH2) R2->P1

Caption: General reaction for the synthesis of 3-substituted-2-thioxo-quinazolinones.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from this compound and a selection of primary amines.

EntryAmine (R-NH2)Reaction ConditionsYield (%)
1AnilineEthanol, Reflux, 4h92
24-ChloroanilineEthanol, Reflux, 5h88
34-MethoxyanilineEthanol, Reflux, 4h95
44-MethylanilineEthanol, Reflux, 4h90
5BenzylamineEthanol, Reflux, 3h85
6CyclohexylamineEthanol, Reflux, 3h82
7Hydrazine hydrateEthanol, Reflux, 2h80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (10 mL per mmol of isothiocyanate).

  • Addition of Amine: To this solution, add the corresponding primary aromatic amine (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry under vacuum to afford the pure 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Synthesis of Fused Heterocyclic Systems - 1,2,4-Triazolo[4,3-a]quinazolinones

The 3-hydrazino-2-thioxo-quinazolinone intermediate, synthesized from this compound and hydrazine, can be further cyclized to form triazoloquinazolines.

  • Synthesis of Intermediate: Synthesize 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one by reacting this compound with hydrazine hydrate as described in Protocol 1.

  • Cyclization: Reflux the 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq.) with an appropriate one-carbon source (e.g., triethyl orthoformate or formic acid) for 6-8 hours.

  • Isolation: Upon cooling, the product precipitates out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to yield the desired triazoloquinazoline.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazolinone derivatives synthesized from this compound have shown significant potential as anticancer agents by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and is a hallmark of many cancers.[3]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Quinazolinone 2-Thioxo- quinazolinone Derivative Quinazolinone->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-thioxo-quinazolinone derivatives.

The 2-thioxo-quinazolinone scaffold can act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling cascades that lead to cancer cell proliferation and survival.[2]

Workflow for Heterocyclic Library Synthesis and Screening

The following workflow outlines the general process from library synthesis to biological evaluation.

Workflow Start This compound + Diverse Primary Amines Synthesis Parallel Synthesis of 3-Substituted-2-thioxo- quinazolinones Start->Synthesis Purification Purification and Characterization Synthesis->Purification Library Heterocyclic Library Purification->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for the generation and screening of a 2-thioxo-quinazolinone library.

This systematic approach allows for the rapid exploration of the chemical space around the quinazolinone scaffold, facilitating the discovery of novel and potent drug candidates. The ease of diversification starting from this compound makes it an ideal building block for such endeavors.

References

Application of Methyl 2-isothiocyanatobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-isothiocyanatobenzoate is a versatile reagent in medicinal chemistry, primarily serving as a key building block for the synthesis of a variety of heterocyclic compounds. Its isothiocyanate functional group is highly reactive towards nucleophiles, enabling the construction of diverse molecular scaffolds. This reactivity, coupled with the anthranilate core, has led to the development of numerous derivatives with significant biological activities. This document provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of quinazolinone derivatives, and details experimental protocols for their synthesis and biological evaluation.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are of significant interest due to their broad range of pharmacological properties, including:

  • Anticancer Activity: Many quinazolinone derivatives synthesized from this compound have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][4]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as α- and β-glucosidase, suggesting potential applications in the management of diabetes.[5]

  • Radiosensitizing Agents: Some of the synthesized quinazoline derivatives have been shown to enhance the efficacy of radiation therapy in killing cancer cells.[1]

Data Presentation: Biological Activities of Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives synthesized from this compound.

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13 HEPG2 (Liver Cancer)> Doxorubicin[1]
Compound 15 HEPG2 (Liver Cancer)> Doxorubicin[1]
Compound 21 HeLa (Cervical Cancer)2.81[2]
Compound 22 HeLa (Cervical Cancer)1.93[2]
Compound 23 HeLa (Cervical Cancer)1.85[2]
Compound 21 MDA-MB-231 (Breast Cancer)2.15[2]
Compound 22 MDA-MB-231 (Breast Cancer)2.04[2]
Compound 23 MDA-MB-231 (Breast Cancer)1.96[2]
Gefitinib (Standard) HeLa (Cervical Cancer)4.3[2]
Gefitinib (Standard) MDA-MB-231 (Breast Cancer)28.3[2]

Table 2: α- and β-Glucosidase Inhibitory Activity

Compound IDEnzymeIC50 (µM)Reference
Compound 5a α-Glucosidase1.89 ± 0.19[5]
Compound 5h β-Glucosidase0.95 ± 0.32[5]
Acarbose (Standard) α-Glucosidase9.80 ± 0.20[5]

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives synthesized from this compound exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways.

anticancer_pathways cluster_drug Quinazolinone Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcome Cellular Outcome Drug Quinazolinone Derivatives (from this compound) EGFR EGFR Signaling Drug->EGFR Inhibition PI3K PI3K/Akt Pathway Drug->PI3K Inhibition Topoisomerase Topoisomerase II Drug->Topoisomerase Inhibition COX2 Cyclooxygenase-2 Drug->COX2 Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis EGFR->PI3K CellCycle Cell Cycle Arrest PI3K->CellCycle Regulation Topoisomerase->CellCycle DNA Replication CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath

Caption: Anticancer mechanisms of quinazolinone derivatives.

Derivatives of this compound can inhibit key signaling molecules like EGFR and the PI3K/Akt pathway, which are crucial for cancer cell proliferation and survival.[4] Furthermore, they can act as topoisomerase II inhibitors, disrupting DNA replication, and inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[3] Ultimately, these actions lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, resulting in the demise of cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on established methods for the synthesis of aryl isothiocyanates.

synthesis_protocol_1 Start Methyl Anthranilate Step1 Reaction with Thiophosgene Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis workflow for this compound.

Materials:

  • Methyl anthranilate

  • Thiophosgene (CSCl₂)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve Methyl anthranilate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the solution while stirring.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Protocol 2: Green Synthesis of 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines an environmentally friendly method for the synthesis of quinazolinone derivatives.[5]

synthesis_protocol_2 Start This compound + Amine Step1 Reaction in Water (60 °C) Start->Step1 Precipitation Product Precipitation Step1->Precipitation Step2 Filtration and Washing Precipitation->Step2 Product 3-Substituted-2-thioxo- quinazolin-4(1H)-one Step2->Product

Caption: Green synthesis of quinazolinone derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, alkyl amine)

  • Water

Procedure:

  • In a reaction vessel, suspend this compound (1 equivalent) and the desired amine (1 equivalent) in water.

  • Heat the mixture at 60 °C with stirring.

  • Monitor the reaction for the formation of a precipitate. Reaction times may vary depending on the amine used.

  • After the reaction is complete (as indicated by TLC or the cessation of precipitate formation), cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with water to remove any unreacted starting materials and water-soluble impurities.

  • Dry the purified product under vacuum.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxicity of the synthesized compounds.[2]

mtt_assay_workflow Start Cancer Cell Seeding (96-well plate) Step1 Compound Treatment (Varying Concentrations) Start->Step1 Incubation Incubation (e.g., 24-48 hours) Step1->Incubation Step2 Addition of MTT Reagent Incubation->Step2 Step3 Incubation (Formation of Formazan) Step2->Step3 Step4 Solubilization of Formazan (e.g., DMSO) Step3->Step4 Step5 Absorbance Measurement (e.g., 570 nm) Step4->Step5 Result Calculation of IC50 Value Step5->Result

Caption: MTT assay workflow for cytotoxicity assessment.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound is a valuable and reactive starting material in medicinal chemistry, providing a straightforward entry into the synthesis of biologically active quinazolinone derivatives. The protocols and data presented here highlight its potential in the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of the structure-activity relationships of its derivatives is warranted to optimize their potency and selectivity for various biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-isothiocyanatobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound, particularly in the synthesis of 3-substituted-2-thioxo-4(3H)-quinazolinones.

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer:

Low yields in the synthesis of 3-substituted-2-thioxo-4(3H)-quinazolinones from this compound can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a reaction temperature that is too low, or inefficient stirring.

  • Hydrolysis of Starting Material: this compound is sensitive to moisture. The presence of water in the solvent or on the glassware can lead to its hydrolysis, reducing the amount of starting material available for the desired reaction.

  • Side Reactions: The formation of unwanted side products can consume the starting material and reduce the yield of the desired product.

  • Sub-optimal pH: The reaction conditions may not be at the optimal pH for the cyclization step, leading to a lower yield of the final product.

Question: I am observing an insoluble, high-melting point impurity in my crude product. What could it be?

Answer:

A common insoluble impurity encountered is benzo-3,1-thiazine-2,4(1H)-dithione . This side product can form under certain conditions, particularly if the reaction is carried out with anthranilic acid and carbon disulfide in the presence of a base. While you are using this compound, its degradation back to methyl anthranilate, followed by hydrolysis to anthranilic acid, could lead to the formation of this byproduct.

Question: My final product is difficult to purify, showing multiple spots on TLC close to the desired product spot. What are the likely side products?

Answer:

The presence of multiple impurities suggests that several side reactions may be occurring. Common side products in reactions with this compound include:

  • N,N'-disubstituted thioureas: If the primary amine reactant is not pure and contains traces of other amines, or if the reaction conditions are not optimal, symmetrical or unsymmetrical thioureas can form.

  • Hydrolysis Product: The primary hydrolysis product of this compound is methyl 2-aminobenzoate . This can be formed if moisture is present in the reaction.

  • Uncyclized Thiourea Intermediate: The reaction between this compound and a primary amine first forms an N-(2-(methoxycarbonyl)phenyl)-N'-substituted thiourea. Incomplete cyclization of this intermediate will result in its presence as an impurity.

  • Self-Condensation Products: At elevated temperatures, isothiocyanates can undergo self-condensation or dimerization, leading to complex mixtures of byproducts.

Frequently Asked Questions (FAQs)

Question: What is the stability of this compound and how should it be stored?

Answer:

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best stored in a cool, dry place. Exposure to atmospheric moisture can lead to hydrolysis to methyl 2-aminobenzoate.

Question: What is the primary mechanism for the reaction of this compound with a primary amine to form a 3-substituted-2-thioxo-4(3H)-quinazolinone?

Answer:

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This forms an N-(2-(methoxycarbonyl)phenyl)-N'-substituted thiourea intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thiourea intermediate then attacks the carbonyl carbon of the methyl ester group in an intramolecular fashion. This is followed by the elimination of methanol to form the final 3-substituted-2-thioxo-4(3H)-quinazolinone product.

Quantitative Data

The yield of the desired 3-substituted-2-thioxo-4(3H)-quinazolinone and the formation of side products are highly dependent on the reaction conditions. The following table summarizes typical yields for the desired product with different amines under specific conditions.[1]

Amine ReactantReaction Time (hours)Yield of Desired Product (%)
Aniline392
4-Methylaniline395
4-Methoxyaniline394
4-Chloroaniline490
Benzylamine296
Hydrazine hydrate198

Reaction conditions: this compound (0.50 mmol), amine (0.50 mmol) in water (5 mL) at 60 °C.[1]

Experimental Protocols

1. General Protocol for the Synthesis of 3-Substituted-2-thioxo-4(3H)-quinazolinones

This protocol is a general method for the reaction of this compound with primary amines.

Materials:

  • This compound

  • Primary amine

  • Anhydrous solvent (e.g., DMF, ethanol, or water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of the primary amine (1.0 eq) in the chosen solvent, add this compound (1.0 eq) at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

2. Protocol for Minimizing the Formation of Benzo-3,1-thiazine-2,4(1H)-dithione

This protocol is designed to minimize the formation of the benzo-3,1-thiazine-2,4(1H)-dithione side product.

Key Considerations:

  • Use high-purity this compound to avoid starting with anthranilic acid impurities.

  • Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere to prevent hydrolysis of the starting material.

  • Use a non-protic solvent to minimize the potential for hydrolysis.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Stir the reaction at room temperature for 30 minutes to allow for the formation of the thiourea intermediate.

  • Slowly add a non-nucleophilic base (e.g., DBU, 1.1 eq) to the reaction mixture to facilitate cyclization.

  • Heat the reaction to 60 °C and monitor by TLC.

  • Work-up and purify the product as described in the general protocol.

Visualizations

Reaction_Pathway Main Reaction Pathway A This compound C N-(2-(methoxycarbonyl)phenyl)-N'-R-thiourea (Intermediate) A->C + B Primary Amine (R-NH2) B->C D 3-R-2-thioxo-4(3H)-quinazolinone (Desired Product) C->D Intramolecular Cyclization E Methanol C->E -

Caption: Main reaction pathway for the synthesis of 3-substituted-2-thioxo-4(3H)-quinazolinones.

Side_Product_Formation Common Side Product Formation Pathways cluster_hydrolysis Hydrolysis cluster_incomplete_cyclization Incomplete Cyclization cluster_degradation Degradation and Side Reaction A This compound C Methyl 2-aminobenzoate A->C + H2O - COS B Water (H2O) D N-(2-(methoxycarbonyl)phenyl)-N'-R-thiourea (Intermediate) E Remains as Impurity D->E Insufficient heat/time F This compound G Degradation (e.g., +H2O) F->G H Methyl Anthranilate G->H I Hydrolysis H->I J Anthranilic Acid I->J L Benzo-3,1-thiazine-2,4(1H)-dithione J->L + CS2 - H2O K Carbon Disulfide (CS2) K->L

Caption: Formation pathways for common side products in this compound reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials (TLC, NMR) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Suboptimal_Cond Suboptimal Conditions? Check_Conditions->Suboptimal_Cond Side_Products Side Products Identified? Analyze_Crude->Side_Products Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes End Improved Yield Impure_SM->End No Optimize_Cond Optimize Conditions (Increase Temp/Time, Change Solvent) Suboptimal_Cond->Optimize_Cond Yes Suboptimal_Cond->End No Modify_Protocol Modify Protocol to Minimize Side Product Formation Side_Products->Modify_Protocol Yes Side_Products->End No Purify_SM->End Optimize_Cond->End Modify_Protocol->End

Caption: A logical workflow for troubleshooting low yields in reactions.

References

how to improve the yield of quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinazolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in quinazolinone synthesis can stem from several factors, and a systematic evaluation of your reaction conditions is the primary step in troubleshooting.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants, such as 2-aminobenzamides or aldehydes, can lead to side reactions and significantly reduce product formation.[2] Always verify the purity of your starting materials using methods like NMR, GC-MS, or by checking the melting point.[2]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent are critical parameters.[1][3] Some classical methods require high temperatures (e.g., >120°C), while modern catalytic approaches may work under milder conditions.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time and ensure the starting materials are fully consumed.[3][4]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial.[2] Using a fresh batch of catalyst and ensuring it isn't poisoned by impurities in the starting materials or solvent can be critical.[2]

  • Choice of Solvent: The solvent plays a significant role by influencing reactant solubility, reaction rates, and the stability of intermediates.[2] For example, in certain syntheses, polar solvents like DMF and DMSO have been shown to give excellent yields, while non-polar solvents are ineffective.[2][5]

Q2: What are the most common synthetic routes to 4(3H)-quinazolinones, and how do they impact yield?

A2: Several synthetic strategies exist, and the choice often depends on the available starting materials and the desired substitution pattern on the quinazolinone core.[4] Common methods include:

  • From 2-Aminobenzamides: This widely used method involves the condensation of 2-aminobenzamides with aldehydes.[4] The reaction is often carried out in a solvent like DMSO, and yields can be improved by optimizing temperature and reaction time as monitored by TLC.[4]

  • Via a Benzoxazinone Intermediate: This is a two-step approach where anthranilic acid is first cyclized with an anhydride (like acetic anhydride) to form a benzoxazinone. This intermediate is then reacted with an amine to yield the final 4(3H)-quinazolinone.[4] Microwave irradiation has been successfully used in this method to improve yields and reduce reaction times.[4][6]

  • Niementowski Synthesis: This classical method involves the condensation of anthranilic acid with an amide at high temperatures (130–150 °C).[4] While effective, these high temperatures can sometimes be detrimental for certain substrates, leading to lower yields.[1] Microwave assistance can be a valuable modification to this method.[4]

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: Side products can compete with the desired reaction, lowering the overall yield. Identifying these impurities is key to optimizing the reaction.[4]

  • Unreacted Starting Materials: If your TLC plate shows spots corresponding to starting materials, consider extending the reaction time or increasing the temperature.[4]

  • Incompletely Cyclized Intermediate: The presence of an open-chain intermediate indicates that the cyclization step is incomplete. This can often be resolved by increasing the reaction temperature or by adding a dehydrating agent.[4]

  • Hydrolysis Products: Water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent this and other side reactions like oxidation.[1]

  • Minimization Strategies: To reduce side products, carefully control reaction parameters. A lower temperature or shorter reaction time might be sufficient for product formation while minimizing byproduct generation.[1] Using additives like a mild base can also help neutralize acids formed during the reaction, preventing acid-catalyzed side reactions.[1]

Q4: How do I effectively monitor the progress of my reaction to maximize yield?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[4] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[3]

Q5: What are the best purification techniques for quinazolinones to improve the final isolated yield?

A5: Effective purification is crucial for obtaining a high-purity product and maximizing the isolated yield.[1][7] A multi-step approach is often necessary.[1]

  • Column Chromatography: This is a very common and effective method for separating the desired product from impurities based on polarity.[1][7]

  • Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity.[1][4] The key is to find a suitable solvent in which the compound is soluble when hot but insoluble when cold.[7]

  • Acid-Base Extraction: For quinazolinone derivatives containing basic nitrogen atoms, this technique can be used to separate them from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The quinazolinone salt moves to the aqueous layer, which is then separated and basified to precipitate the pure product.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseTroubleshooting Step
Poor Quality of Starting Materials Verify the purity of reactants (e.g., 2-aminobenzylamine, aldehyde) via NMR, GC-MS, or melting point. Purify starting materials if necessary (e.g., distill liquid aldehydes, recrystallize solid aldehydes).[2]
Suboptimal Reaction Temperature Perform small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to find the optimal condition.[2][3]
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that provides the best yield.[2]
Inactive Catalyst Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading.[2]
Incomplete Reaction Monitor the reaction closely with TLC. If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[4]
Issue 2: Product Purification Challenges
Possible CauseTroubleshooting Step
Product Irreversibly Adsorbed on Silica Gel If the product is highly polar, consider switching to a different stationary phase like alumina or using reverse-phase chromatography. A small amount of acid or base (e.g., triethylamine) can be added to the eluent to improve recovery.
Difficulty with Recrystallization Test various solvents to find one with high solubility for the product at high temperatures and low solubility at low temperatures.[2] If the product does not crystallize upon cooling, too much solvent may have been used, or cooling was too rapid.[7]
Persistent Minor Impurities If impurities remain after initial purification, a second purification step using a different technique is recommended. For example, follow column chromatography with recrystallization.[7]

Data Presentation

Optimization of Catalytic Conditions

The following table summarizes the optimization of conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield. The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[4]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO85
2CuIDBUDMF78
3CuIDBUToluene45
4CuIEt₃NDMSO65
5CuSO₄·5H₂ODBUDMSO72
6Cu(OAc)₂DBUDMSO55

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Two-Step Microwave-Assisted Synthesis via a Benzoxazinone Intermediate

This protocol is based on the microwave-assisted synthesis from anthranilic acid.[4][6]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[4]

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[4][6]

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[6]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: The crude benzoxazinone intermediate from Step 1 is reacted with an amine (e.g., aqueous ammonia or a primary amine).

  • Reaction Conditions: This step may be performed under conventional heating or also with microwave assistance to reduce reaction time.

  • Work-up and Purification: After the reaction, the solvent is typically removed under vacuum. The residue can be purified by recrystallization or column chromatography to obtain the final product.[4]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_cond Optimize Reaction Conditions purity_ok->optimize_cond Yes purify_sm->check_purity temp_screen Temperature Screen optimize_cond->temp_screen solvent_screen Solvent Screen optimize_cond->solvent_screen time_screen Time Study (TLC) optimize_cond->time_screen check_catalyst Evaluate Catalyst (if applicable) temp_screen->check_catalyst solvent_screen->check_catalyst time_screen->check_catalyst catalyst_ok Activity OK? check_catalyst->catalyst_ok fresh_catalyst Use Fresh Catalyst & Optimize Loading catalyst_ok->fresh_catalyst No final_reaction Run Optimized Reaction catalyst_ok->final_reaction Yes fresh_catalyst->check_catalyst

Caption: A general troubleshooting workflow for low yields in quinazolinone synthesis.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_materials 2-Aminobenzamide + Aldehyde dissolve Dissolve in DMSO start_materials->dissolve heat Heat & Stir dissolve->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete precipitate Pour into Ice Water to Precipitate monitor->precipitate Complete filtrate Filter & Wash Solid Product precipitate->filtrate purify Purify by Recrystallization or Column Chromatography filtrate->purify

Caption: Experimental workflow for the synthesis of quinazolinones from 2-aminobenzamides.

Purification_Strategy start Crude Product Obtained is_solid Is the product solid? start->is_solid is_basic Does it have a basic center? is_solid->is_basic No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_basic->acid_base Yes column Use Column Chromatography is_basic->column No purity_check Check Purity (TLC/HPLC/NMR) recrystallize->purity_check acid_base->purity_check column->purity_check purity_check->recrystallize Purity Not Sufficient (from Column) purity_check->column Purity Not Sufficient (from Recrystallization/Extraction) final_product Pure Product purity_check->final_product Purity >95%

Caption: Decision tree for selecting a suitable purification strategy for quinazolinones.

References

Technical Support Center: Purification of Crude 2-Thioxo-4-Quinazolinones by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-thioxo-4-quinazolinones using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step before attempting column chromatography of my crude 2-thioxo-4-quinazolinone?

A1: Before proceeding to column chromatography, it is highly recommended to first develop a suitable solvent system using Thin Layer Chromatography (TLC).[1] An optimal solvent system will give your target compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities on the column.[1]

Q2: What are the most common solvent systems for the column chromatography of 2-thioxo-4-quinazolinones?

A2: Common starting points for solvent systems are binary mixtures of a non-polar and a polar solvent.[1] Typical combinations include hexane/ethyl acetate and dichloromethane/methanol.[1] For some 2-mercapto-3-substituted quinazolin-4-(3H)-ones, a methanol/chloroform mixture has been used. The ratio of the solvents should be optimized based on TLC results to achieve the desired Rf value.

Q3: My 2-thioxo-4-quinazolinone seems to be degrading on the silica gel column. What can I do?

A3: Sulfur-containing heterocyclic compounds can sometimes be unstable on standard silica gel due to its acidic nature. To address this, you can perform a 2D TLC to confirm instability.[2] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or Florisil.[2] Alternatively, you can deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as triethylamine.

Q4: When should I consider using preparative HPLC instead of flash column chromatography?

A4: Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method when very high purity (>99%) is required, or for separating closely related analogues and isomers that are difficult to resolve by flash chromatography.[1]

Q5: What are the common impurities I might encounter in my crude 2-thioxo-4-quinazolinone sample?

A5: Common impurities often originate from unreacted starting materials, such as anthranilic acid derivatives and isothiocyanates, or by-products from the cyclization reaction.[1] Techniques like TLC, HPLC, NMR, and Mass Spectrometry are essential for identifying these impurities.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the column chromatography of 2-thioxo-4-quinazolinones.

Problem 1: Poor Separation of Compounds (Overlapping Bands)
Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. If the Rf is too high, decrease the eluent polarity; if it is too low, increase the polarity.[1]
Column Overloading Reduce the amount of crude sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]
Improperly Packed Column (Channeling) Repack the column, ensuring the silica gel is uniform and free of air bubbles or cracks.[1] A well-packed column is crucial for good separation.
Compound Degradation on Column As mentioned in the FAQs, 2-thioxo-4-quinazolinones may degrade on silica. Perform a 2D TLC to check for stability.[2] If degradation occurs, consider using a different stationary phase or deactivating the silica gel.
Problem 2: Compound is Not Eluting from the Column
Possible CauseSuggested Solution
Eluent is Not Polar Enough Gradually increase the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] If necessary, switch to a more polar solvent system like dichloromethane/methanol.
Strong Interaction with Silica Gel The thione group or other polar functionalities in your molecule might be interacting strongly with the acidic silica gel. Add a small amount of a modifier to the eluent, such as methanol or a few drops of acetic acid (if the compound is acidic) or triethylamine (if basic), to disrupt these interactions.
Poor Solubility in the Mobile Phase The compound may have precipitated on the column. Try switching to a solvent system in which your compound has better solubility.
Problem 3: Tailing or Streaking of the Compound Band
Possible CauseSuggested Solution
Interaction with Acidic Sites on Silica The basic nitrogen atoms in the quinazolinone ring can interact with the acidic silanol groups on the silica surface, causing tailing. Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize these active sites.
Sample Overloading Tailing can also be a sign of column overloading. Reduce the amount of sample applied to the column.
Incomplete Dissolution of the Sample Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

Data Presentation

Table 1: Typical TLC Solvent Systems and Approximate Rf Values for 2-Thioxo-4-Quinazolinone Derivatives
Solvent System (v/v)Typical ApplicationApproximate Rf RangeNotes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)General purpose for moderately polar 2-thioxo-4-quinazolinones.0.2 - 0.5A good starting point for method development. Adjust the ratio based on TLC results.
Dichloromethane / Methanol (e.g., 98:2 to 9:1)For more polar 2-thioxo-4-quinazolinones.0.2 - 0.4Effective for compounds that show low mobility in hexane/ethyl acetate systems.
Chloroform / Methanol (e.g., 9:1)Used for some 2-mercapto-3-substituted derivatives.VariesPolarity can be finely tuned by adjusting the methanol percentage.

Note: Rf values are highly dependent on the specific substitution pattern of the 2-thioxo-4-quinazolinone and the experimental conditions.

Table 2: Comparison of Purification Techniques
TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)Scale
Flash Column Chromatography 70-9090-9860-85mg to g
Preparative HPLC 85-95>9950-75µg to g

Data compiled from representative examples.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.[1]

  • Column Packing:

    • Slurry pack the column by mixing the silica gel with the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with the determined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more strongly retained compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified 2-thioxo-4-quinazolinone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative HPLC
  • Column: Use a C18 reverse-phase preparative column.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]

  • Method Development: First, develop a suitable gradient elution method on an analytical scale. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[1]

  • Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude 2-thioxo-4-quinazolinone in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.[1]

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute, guided by the UV detector signal.[1]

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude 2-Thioxo-4-Quinazolinone tlc TLC Analysis for Solvent System Optimization crude->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect Collect Fractions elute->collect monitor_fractions Monitor Fractions by TLC collect->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Pure 2-Thioxo-4-Quinazolinone evaporate->pure_product

Caption: Experimental workflow for the purification of 2-thioxo-4-quinazolinones.

troubleshooting_workflow start Poor Separation? cause1 Inappropriate Solvent System? start->cause1 Yes solution1 Optimize Eluent via TLC cause1->solution1 Yes cause2 Column Overloading? cause1->cause2 No solution2 Reduce Sample Load cause2->solution2 Yes cause3 Compound Degradation? cause2->cause3 No solution3 Use Neutral Stationary Phase or Deactivated Silica cause3->solution3 Yes

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Purifying Quinazolinone Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of quinazolinone derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues users might encounter during their recrystallization experiments in a question-and-answer format.

Q1: How do I select a suitable solvent for recrystallizing my quinazolinone derivative?

A1: The ideal solvent for recrystallization should dissolve the quinazolinone derivative completely at its boiling point but only sparingly at room temperature or lower.[1] To find the optimal solvent, it is recommended to perform small-scale solubility tests with a variety of common solvents. Good starting points for quinazolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.[1]

Q2: My compound is not crystallizing upon cooling. What should I do?

A2: There are several reasons why crystallization may not occur:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try reheating the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • The solution is supersaturated: Sometimes a solution needs a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

  • Unsuitable solvent: The chosen solvent may not be appropriate for your specific quinazolinone derivative.[1] It may be necessary to try a different solvent or a two-solvent system.

Q3: An oily product is forming instead of crystals. How can I resolve this?

A3: "Oiling out" can occur for several reasons:

  • The melting point of the compound is lower than the solvent's boiling point. In this case, the compound melts in the hot solvent before it dissolves. Consider using a solvent with a lower boiling point.[1]

  • The solution is cooling too rapidly or is too concentrated. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. You can also try adding a small amount of additional hot solvent to reduce the concentration.[1][2][3]

  • Impurities are present. The presence of impurities can inhibit the formation of a crystal lattice. A preliminary purification step, such as column chromatography, may be necessary before recrystallization.[1]

Q4: The yield of my recrystallized product is very low. What are the possible causes and solutions?

A4: A low yield can be attributed to several factors:

  • High solubility of the compound in the cold solvent: This means a significant amount of your product remains dissolved in the mother liquor. To address this, ensure you are using the minimum amount of hot solvent necessary for dissolution.[1] You could also try a different solvent or a solvent mixture in which your compound is less soluble at low temperatures.[1]

  • Premature crystallization during hot filtration: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, preheat the filtration apparatus (funnel, filter paper, and receiving flask).[1]

  • Excessive washing of the crystals: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can lead to the loss of product. Use a minimal amount of ice-cold solvent for washing.[4]

Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A5: If colored impurities are co-crystallizing with your product, you can try adding a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. After adding the charcoal, perform a hot filtration to remove it before allowing the solution to cool and crystallize.[1]

Common Recrystallization Solvents for Quinazolinone Derivatives

The choice of solvent is critical for successful recrystallization and depends on the specific structure of the quinazolinone derivative. The following table provides a summary of commonly used solvents.

Solvent/Solvent SystemTypical Use Cases for Quinazolinone DerivativesNotes
Ethanol A widely used solvent for a variety of quinazolinone derivatives.[5][6][7]Often a good starting point for solubility testing.
Ethanol/Water Used when the quinazolinone derivative is too soluble in pure ethanol at room temperature.The ratio can be adjusted to achieve the desired solubility profile.
Methanol Another common alcohol solvent suitable for many quinazolinone derivatives.[1]Similar to ethanol, its polarity makes it effective for many derivatives.
Ethyl Acetate A moderately polar solvent that can be effective for certain quinazolinone derivatives.[1][8]May be used alone or in combination with a non-polar solvent like hexane.
Acetone Can be used for recrystallization, sometimes in a mixture with a non-polar solvent.[9]Its high volatility requires careful handling during hot filtration.
N,N-Dimethylformamide (DMF) Suitable for quinazolinone derivatives that have poor solubility in other common organic solvents.[8]Due to its high boiling point, it can be difficult to remove from the final product.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the purification of a quinazolinone derivative using a single solvent.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude quinazolinone derivative in various potential solvents to identify one in which it is highly soluble when hot and poorly soluble when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent. Heat the mixture on a hot plate and continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[1]

Experimental Workflow for Recrystallization

The following diagram illustrates the logical workflow for the single-solvent recrystallization process.

RecrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution & Hot Filtration cluster_crystallization Crystallization & Isolation cluster_final Final Product start Crude Quinazolinone Derivative solvent_selection Select Appropriate Solvent start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product Pure Quinazolinone Derivative dry->pure_product

Caption: A generalized workflow for the purification of quinazolinone derivatives by recrystallization.

References

Technical Support Center: Troubleshooting Reactions with Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-isothiocyanatobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and improve conversion rates in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion of my starting material. What are the common causes?

A1: Low conversion rates can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary aspects to investigate:

  • Reagent Quality: this compound is sensitive to moisture.[1] Degradation of the isothiocyanate functionality via hydrolysis can significantly reduce the amount of active reagent available for your reaction.[1][2] Ensure you are using a fresh or properly stored bottle of the reagent, handled under an inert atmosphere if possible.

  • Insufficient Reactant: The stoichiometry of your reaction is critical. Ensure you are using an appropriate molar ratio of your nucleophile to this compound. For less reactive nucleophiles, a slight excess of the isothiocyanate may be necessary to drive the reaction to completion.[1]

  • Low Reactivity of the Nucleophile: Amines that are electron-deficient or sterically hindered will react more slowly.[1] In such cases, optimizing the reaction conditions by increasing the temperature or extending the reaction time may be necessary. The use of a catalyst, such as a non-nucleophilic base, can also improve reaction rates.[1]

  • Inadequate Mixing: If the reaction mixture is not being stirred efficiently, localized concentrations of reactants can occur, leading to incomplete reactions or the formation of side products.[1]

Q2: I'm observing an unexpected side product in my reaction. What could it be?

A2: The formation of side products is a common issue. Based on the reactivity of isothiocyanates, here are some possibilities:

  • Thiourea Formation: If you are reacting this compound with a primary amine and there is an excess of the amine, the newly formed thiourea can react with another molecule of the isothiocyanate. However, a more common side reaction is the formation of a symmetrical thiourea from the starting amine if there are reactive impurities.[1][3]

  • Hydrolysis Product: If there is moisture in your reaction, this compound can hydrolyze.[2][4] This initially forms a thiocarbamic acid, which is unstable and can decompose.[2]

  • Cyclization Products: this compound is known to undergo cyclization reactions, particularly with amines, to form 2-thioxo-4-quinazolinone derivatives.[5] This may be your desired product, but if not, it's a potential side reaction to be aware of.

Q3: My desired product seems to be degrading under the reaction conditions. What can I do?

A3: Product stability is a key consideration. If you suspect your product is degrading, consider the following:

  • Reaction Temperature: High temperatures can lead to the decomposition of thermally sensitive products. Try running the reaction at a lower temperature for a longer period.

  • pH of the Reaction Mixture: The stability of your product may be pH-dependent. Analyze whether acidic or basic conditions are causing degradation and adjust accordingly. Isothiocyanate chemistry can be sensitive to pH.[6][7]

  • Workup Procedure: Ensure that the workup and purification steps are not exposing your product to harsh conditions (e.g., strong acids or bases, excessive heat) for extended periods.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of 2-Thioxo-4-quinazolinones

This guide focuses on the common reaction of this compound with amines to form 2-thioxo-4-quinazolinone derivatives.[5]

start Low Conversion to 2-Thioxo-4-quinazolinone check_reagents Verify Purity and Stoichiometry of This compound and Amine start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK sub_reagents Use fresh isothiocyanate. Adjust stoichiometry. check_reagents->sub_reagents check_workup Analyze Workup and Purification Procedure check_conditions->check_workup Conditions Optimized sub_conditions Screen solvents (e.g., water, dioxane). Increase temperature (e.g., 60-100 °C). Extend reaction time. check_conditions->sub_conditions sub_workup Check for product loss during extraction or crystallization. check_workup->sub_workup end_node Improved Yield check_workup->end_node Procedure Optimized

Caption: Troubleshooting workflow for low conversion rates.

ParameterRecommended RangeNotes
Solvent Water, 1,4-DioxaneWater can be an effective and green solvent for this reaction.[5]
Temperature 25 - 100 °CHigher temperatures may be required for less reactive amines.[5]
Reaction Time 1 - 16 hoursMonitor by TLC to determine the optimal reaction time.[5]
Base None or Cs₂CO₃While some reactions proceed without a base, for certain substrates, a base like Cs₂CO₃ may be beneficial.[5]
Guide 2: Unwanted Side Reactions

This guide provides a systematic approach to identifying and minimizing the formation of common side products.

start Side Product Observed check_moisture Was the reaction run under anhydrous conditions? start->check_moisture check_amine_excess Is there an excess of the starting amine? check_moisture->check_amine_excess Yes hydrolysis_product Side product is likely a hydrolysis-derived impurity. check_moisture->hydrolysis_product No thiourea_product Side product may be a symmetrical thiourea. check_amine_excess->thiourea_product Yes

Caption: Decision tree for identifying side products.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-2-thioxo-4-quinazolinones

This protocol is adapted from a known green synthesis method.[5]

Materials:

  • This compound (1.0 eq.)

  • Substituted amine (1.0 eq.)

  • Water or 1,4-Dioxane

  • Reaction flask with a magnetic stirrer and reflux condenser

Methodology:

  • To a reaction flask, add this compound (0.50 mmol) and the desired amine (0.50 mmol).

  • Add the solvent (e.g., 5 mL of water).

  • Stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration.

  • Wash the solid with a suitable solvent (e.g., water, cold ethanol).

  • Dry the product under reduced pressure.

Protocol 2: General One-Pot Synthesis of Isothiocyanates from Primary Amines

This protocol outlines a general method for preparing isothiocyanates, which can be useful for synthesizing derivatives or understanding the underlying chemistry of this compound's precursors.[3][8][9]

Materials:

  • Primary amine (1.0 eq.)

  • Carbon disulfide (CS₂) (1.2 eq.)

  • Base (e.g., Triethylamine, 3.0 eq.)

  • Desulfurizing agent (e.g., Tosyl chloride, 1.2 eq.)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 3.0 eq.) followed by the slow, dropwise addition of carbon disulfide (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the dithiocarbamate salt.

  • Cool the mixture back down to 0 °C.

  • Add the desulfurizing agent (e.g., tosyl chloride, 1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude isothiocyanate by flash column chromatography.

Desulfurizing AgentAdvantagesDisadvantages
Tosyl Chloride (TsCl) Effective and widely used.[9]Excess reagent can be difficult to remove from non-polar products.[10]
Acetyl Chloride (AcCl) Avoids purification issues seen with TsCl; low cost.[10]May not be as effective for all substrates.
Hydrogen Peroxide "Green" reagent, works well in protic solvents.[3]May not be suitable for all functional groups.
Iodine Rapid reaction, commercially available reagents.[3]Requires careful handling.

This technical support center provides a starting point for troubleshooting your reactions. For more complex issues, further investigation into the specific properties of your reactants and products may be necessary.

References

Technical Support Center: Optimizing Reaction Temperature for Methyl 2-isothiocyanatobenzoate and Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from Methyl 2-isothiocyanatobenzoate and various amines.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the reaction temperature when reacting this compound with an amine?

A good starting point for conventional heating is approximately 60°C, particularly when using water as a solvent.[1] However, the optimal temperature can vary significantly based on the specific amine used and the solvent system. For microwave-assisted synthesis, higher temperatures (e.g., 100-150°C) are often employed for shorter reaction times.[2][3]

Q2: I am observing a very low yield of my desired 2-thioxo-quinazolinone product. What are the potential causes related to reaction temperature?

Low yields can stem from several temperature-related factors:

  • Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion of the starting materials within a practical timeframe.

  • Excessive Temperature: High temperatures can lead to the degradation of starting materials, the desired product, or the formation of unwanted side products, ultimately reducing the isolated yield.

  • Inappropriate Heating Method: For certain reactions, microwave irradiation can provide more uniform and rapid heating, leading to higher yields compared to conventional oil baths.[3]

Q3: What are common side products I should be aware of, and how does temperature influence their formation?

Common side products can include unreacted starting materials and potential byproducts from the degradation of reactants or products at elevated temperatures. While specific high-temperature byproducts for this reaction are not extensively documented in the provided search results, general knowledge suggests that prolonged heating at high temperatures can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to observe the formation of any significant impurities.

Q4: How can I determine the optimal reaction time in conjunction with the reaction temperature?

The optimal reaction time is inversely related to the reaction temperature. Higher temperatures generally require shorter reaction times. It is essential to monitor the reaction's progress using techniques like TLC or LC-MS. The reaction is typically considered complete when the starting material (this compound or the amine) is no longer visible on the TLC plate.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic approach to optimizing the reaction temperature for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

Temperature Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

Troubleshooting Workflow for Temperature Optimization Troubleshooting Workflow for Temperature Optimization start Start Initial Reaction at 60°C (Conventional) or 120°C (Microwave) check_yield Analyze Yield and Purity | (TLC, LC-MS, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield high_impurities Significant Impurities? low_yield->high_impurities No increase_temp Increase Temperature Incrementally (e.g., by 10-20°C) low_yield->increase_temp Yes decrease_temp Decrease Temperature Incrementally (e.g., by 10-20°C) high_impurities->decrease_temp Yes optimize_time Optimize Reaction Time Monitor by TLC/LC-MS high_impurities->optimize_time No increase_temp->check_yield decrease_temp->check_yield success Optimal Conditions Found | High Yield and Purity optimize_time->success end End success->end

Caption: A step-by-step workflow for optimizing reaction temperature.

Data Presentation: Temperature Effects on Reaction Outcome

The following table summarizes the likely outcomes at different temperature ranges and provides troubleshooting suggestions.

Temperature RangeExpected OutcomeTroubleshooting Suggestions
Low (e.g., < 50°C) - Very slow or no reaction. - High amount of unreacted starting materials.- Gradually increase the temperature in 10°C increments. - Consider switching to a higher-boiling solvent if solubility is an issue. - For microwave synthesis, increase the target temperature.
Optimal (e.g., 60-80°C Conventional; 100-140°C Microwave) - Good to excellent yield of the desired product. - Minimal side product formation.- If the yield is still suboptimal, consider optimizing other parameters like reaction time, solvent, or catalyst (if applicable).
High (e.g., > 100°C Conventional; > 160°C Microwave) - Decreased yield. - Formation of dark-colored impurities. - Potential decomposition of starting materials or product.- Reduce the reaction temperature. - Decrease the reaction time and monitor closely by TLC. - Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected.

Experimental Protocols

General Reaction Pathway

The reaction proceeds through the formation of a thiourea intermediate, followed by intramolecular cyclization to yield the final 2-thioxo-quinazolinone product.

General Reaction Pathway General Reaction Pathway reactant1 This compound intermediate Thiourea Intermediate reactant1->intermediate reactant2 Amine (R-NH2) reactant2->intermediate product 3-Substituted-2-thioxo-2,3- dihydroquinazolin-4(1H)-one intermediate->product - CH3OH conditions Heat (Δ)

Caption: The reaction of this compound with an amine.

Protocol 1: Conventional Heating in Water

This protocol is adapted from a green synthesis approach for 3-substituted-2-thioxo-4-quinazolinones.[1]

Materials:

  • This compound (1.0 eq)

  • Appropriate amine (1.0 eq)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.50 mmol) and the selected amine (0.50 mmol).

  • Add 5 mL of water to the flask.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed. Reaction times may vary depending on the amine used.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under reduced pressure.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general guideline based on microwave-assisted synthesis of similar quinazolinone derivatives.[2][3]

Materials:

  • This compound (1.0 eq)

  • Appropriate amine (1.0 eq)

  • Solvent (e.g., Ethanol, DMF, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound and the desired amine.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Set the target temperature (e.g., 120-140°C) and reaction time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by precipitation with a non-solvent (e.g., water) or by solvent evaporation followed by purification.

  • Purify the crude product by recrystallization or column chromatography.

References

preventing hydrolysis of Methyl 2-isothiocyanatobenzoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-isothiocyanatobenzoate. The focus is on preventing its hydrolysis during chemical reactions to ensure optimal yield and purity of the desired products.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Researchers may encounter challenges with the hydrolysis of this compound, which can compete with the desired reaction pathway, leading to reduced yields and the formation of impurities. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Low yield of the desired product and presence of 2-amino-N-substituted-benzamide byproduct. Hydrolysis of the isothiocyanate group to an amine, which then reacts with another molecule of this compound.Solvent Selection: Switch to a dry, aprotic solvent such as Dioxane, THF, or Acetonitrile. Ensure all glassware is thoroughly dried before use. Temperature Control: Perform the reaction at a lower temperature to slow down the rate of hydrolysis. pH Management: If the reaction can be performed under acidic conditions, this will suppress hydrolysis. Isothiocyanates are generally more stable at a lower pH.
Formation of 2-methoxycarbonylphenyl-thiocarbamic acid or its derivatives. Direct hydrolysis of the isothiocyanate functionality by water present in the reaction mixture.Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with the reaction. Reaction Rate Enhancement: Increase the concentration of the nucleophile to accelerate the desired reaction, making it more competitive with hydrolysis.
Inconsistent reaction yields, especially when scaling up. Increased exposure to atmospheric moisture or longer reaction times allowing for more significant hydrolysis.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with moisture. Reaction Time Optimization: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid unnecessarily long exposure to reaction conditions.
Reaction in a protic solvent (e.g., ethanol, water) leads to significant byproduct formation. Protic solvents can act as nucleophiles and directly react with the isothiocyanate group.Solvent Choice: If possible, avoid protic solvents. If a protic solvent is necessary, consider using a co-solvent system with an aprotic solvent to reduce the concentration of the protic species. For some reactions, like the synthesis of 2-thioxo-4-quinazolinones from amines, the reaction in water at elevated temperatures (e.g., 60°C) can be successful as the rate of the desired reaction is significantly faster than hydrolysis[1].

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of this compound hydrolysis?

A1: The primary byproduct of hydrolysis is the corresponding amine, methyl 2-aminobenzoate. This is formed through the intermediate thiocarbamic acid, which is unstable and readily decarboxylates. The resulting amine is nucleophilic and can potentially react with the starting material or other electrophiles in the reaction mixture.

Q2: How does pH affect the stability of this compound?

A2: Isothiocyanates are generally more stable in acidic conditions and are susceptible to hydrolysis under neutral and, particularly, basic conditions. The hydroxide ion in basic media is a potent nucleophile that can readily attack the electrophilic carbon of the isothiocyanate group, accelerating hydrolysis.

Q3: Can I use protic solvents for reactions with this compound?

A3: While aprotic solvents are generally recommended to minimize hydrolysis, reactions in protic solvents can be successful under specific conditions. For instance, the synthesis of 3-substituted-2-thioxo-4-quinazolinones has been effectively carried out in water at 60°C[1]. This success relies on the desired reaction with the amine nucleophile being significantly faster than the rate of hydrolysis at that temperature. Careful optimization of reaction conditions is crucial when using protic solvents.

Q4: What are the ideal storage conditions for this compound to prevent degradation?

A4: To prevent hydrolysis during storage, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. Storing it in a desiccator can also help to protect it from atmospheric moisture.

Q5: Are there any visual indicators of this compound hydrolysis?

A5: While there may not be a distinct color change universally indicative of hydrolysis, the formation of a precipitate (the amine byproduct or its derivatives) could suggest that hydrolysis has occurred. The most reliable methods for detecting hydrolysis are analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of methyl 2-aminobenzoate or other related byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-2-thioxo-4-quinazolinones in an Aprotic Solvent

This protocol is adapted from syntheses of related quinazoline derivatives and is designed to minimize hydrolysis.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dioxane (or another suitable aprotic solvent like THF or DMF)

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask with a magnetic stirrer and a reflux condenser under an inert atmosphere. Ensure all glassware is oven-dried and cooled under vacuum.

  • To the flask, add a solution of this compound (1 equivalent) in anhydrous dioxane.

  • Add the primary amine (1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Green Synthesis of 3-Substituted-2-thioxo-4-quinazolinones in Water[1]

This protocol demonstrates a successful reaction in an aqueous medium where the reaction rate outcompetes hydrolysis.

Materials:

  • This compound

  • Amine (various anilines, alkyl amines, and hydrazines can be used)

  • Water

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a reaction vessel, suspend this compound (0.50 mmol) in water (5 mL).

  • Add the respective amine (0.50 mmol) to the suspension.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction for the indicated time (typically a few hours, depending on the amine).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and dry under reduced pressure to obtain the pure 3-substituted-2-thioxo-4-quinazolinone.

Visualizations

Hydrolysis_Pathway MITB This compound Thiocarbamic_Acid Thiocarbamic Acid Intermediate MITB->Thiocarbamic_Acid + H2O (Hydrolysis) Water H2O Amine Methyl 2-aminobenzoate Thiocarbamic_Acid->Amine Decarboxylation CO2 CO2 Thiocarbamic_Acid->CO2 H2S H2S Thiocarbamic_Acid->H2S

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Add_Reactants Add this compound and Nucleophile Dry_Glassware->Add_Reactants Anhydrous_Solvent Use Anhydrous Solvent Anhydrous_Solvent->Add_Reactants Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Add_Reactants Control_Temp Control Temperature Add_Reactants->Control_Temp Monitor_Progress Monitor Reaction (TLC/LC-MS) Control_Temp->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Purify Purify Product Quench->Purify

Caption: Recommended workflow to minimize hydrolysis.

References

Technical Support Center: Purification of Quinazolinones from Unreacted Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted aniline from quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted aniline from my quinazolinone synthesis reaction mixture?

A1: The most prevalent and effective methods for removing unreacted aniline include acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the properties of your specific quinazolinone derivative, the scale of your reaction, and the required purity.

Q2: I tried washing my organic layer with dilute HCl to remove aniline, but I'm experiencing low yields of my quinazolinone product. What is happening?

A2: This issue often arises if your quinazolinone product also has basic properties.[1] The acidic wash can convert your product into its water-soluble salt, causing it to be lost into the aqueous layer along with the aniline hydrochloride.[1]

Q3: My quinazolinone product and the unreacted aniline have very similar Rf values on TLC, making column chromatography difficult. What can I do?

A3: If the polarity of your product and aniline are too similar for effective separation by standard column chromatography, you have a few options. You can try altering the solvent system, for instance, by adding a small amount of a different polarity solvent to improve separation.[2] Alternatively, acid-base extraction to remove the bulk of the aniline prior to chromatography can simplify the purification.

Q4: I am trying to recrystallize my crude product to remove aniline, but it is not crystallizing. What are the possible reasons?

A4: Several factors can hinder crystallization. You may have used too much solvent, or the chosen solvent may not be ideal for your compound.[3] Allowing the solution to cool too quickly can also inhibit crystal formation.[4]

Q5: Are there any alternative methods to remove aniline besides extraction, chromatography, and recrystallization?

A5: While less common, other methods like steam distillation have been suggested for aniline removal.[1] Another approach is the use of scavenger resins that selectively bind to the aniline.

Troubleshooting Guides

Acid-Base Extraction
Issue Possible Cause Solution
Low product yield after acidic wash Your quinazolinone product is also basic and forming a water-soluble salt.[1]- Use a milder acidic solution (e.g., 1-2M HCl instead of 10%).[1] - Carefully neutralize the aqueous layer after separation and extract with an organic solvent to recover any precipitated product. - Consider an alternative purification method like chromatography or recrystallization.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel for mixing instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Aniline still present in the organic layer after multiple washes Insufficient amount of acid used.- Ensure you are using a molar excess of HCl relative to the amount of unreacted aniline. - Perform additional washes with the acidic solution.
Column Chromatography
Issue Possible Cause Solution
Poor separation of quinazolinone and aniline (overlapping spots on TLC) The chosen eluent system has insufficient selectivity.- Modify the solvent system. Try different solvent ratios or introduce a third solvent with a different polarity.[2] - Consider using a different stationary phase, such as alumina instead of silica gel.[2]
Product is eluting too quickly or not at all The eluent is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent. - If the product is not moving from the baseline (low Rf), increase the polarity of the eluent.
Recrystallization
Issue Possible Cause Solution
The compound does not crystallize upon cooling - Too much solvent was used.[3] - The chosen solvent is not suitable.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.[3] - Try scratching the inside of the flask with a glass rod to induce crystallization.[3] - Add a seed crystal of the pure compound.[3]
An oily product forms instead of crystals The compound may be "oiling out," which can happen if the solution is supersaturated or cools too quickly.[5]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The purified crystals are still contaminated with aniline The aniline was co-precipitated with the product.- Ensure the initial dissolution is done in the minimum amount of hot solvent to leave impurities behind.[6] - Wash the collected crystals with a small amount of cold, fresh solvent.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Aniline Removal

This protocol is suitable when the quinazolinone product is not significantly basic.

  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash : Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[1]

  • Extraction : Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup.

  • Separation : Allow the layers to separate. The top layer will be the organic phase containing your quinazolinone product, and the bottom aqueous layer will contain the aniline hydrochloride salt.[8]

  • Collection : Drain the lower aqueous layer.

  • Repeat : Repeat the washing step (steps 2-5) two more times with fresh 1M HCl to ensure complete removal of aniline.

  • Neutralization and Drying : Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified quinazolinone.

Protocol 2: Column Chromatography

This method is effective for separating compounds based on their polarity.

  • Slurry Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of chloroform and methanol).[9]

  • Column Packing : Pack a chromatography column with the silica gel slurry.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution : Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring : Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified quinazolinone product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is ideal for purifying solid quinazolinone products.

  • Solvent Selection : Choose a suitable solvent in which your quinazolinone product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[6]

  • Hot Filtration (Optional) : If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.[3]

  • Crystallization : Allow the clear solution to cool slowly to room temperature.[3] Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation : Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying : Dry the purified crystals.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Acid-Base Extraction Moderate to High- Fast and simple for initial cleanup. - Cost-effective.- Risk of product loss if the quinazolinone is basic.[1] - May not remove non-basic impurities.
Column Chromatography High to Very High- Excellent for separating compounds with different polarities.[9] - Can achieve very high purity.- Can be time-consuming and requires larger volumes of solvent. - May be difficult if product and impurity have similar polarities.
Recrystallization High to Very High- Effective for purifying solid compounds.[3] - Can yield very pure crystalline material.- Requires the product to be a solid. - Finding a suitable solvent can be challenging. - Some product loss is inevitable as it remains in the mother liquor.[4]

Visualization

Purification_Workflow cluster_0 start Crude Quinazolinone (contains unreacted aniline) is_product_solid Is the product a solid? start->is_product_solid acid_base_extraction Acid-Base Extraction (wash with dilute HCl) is_product_solid->acid_base_extraction No recrystallization Recrystallization is_product_solid->recrystallization Yes is_product_basic Is the quinazolinone product basic? acid_base_extraction->is_product_basic chromatography Column Chromatography is_product_basic->chromatography Yes acid_base_extraction_continue Continue with Acid-Base Extraction is_product_basic->acid_base_extraction_continue No pure_product Pure Quinazolinone chromatography->pure_product recrystallization->pure_product acid_base_extraction_continue->pure_product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Characterization of Unexpected Byproducts in Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation and characterization of unexpected byproducts in isothiocyanate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected byproducts in isothiocyanate reactions?

A1: Unexpected byproducts in isothiocyanate reactions can arise from several pathways, including hydrolysis, side reactions with starting materials or solvents, and thermal decomposition. Common byproducts include symmetrical and unsymmetrical thioureas, amines, and various cyclized compounds. In reactions involving naturally derived isothiocyanates from glucosinolates, byproducts such as nitriles, thiocyanates, and oxazolidine-2-thiones can also be observed, with their formation being highly dependent on the reaction conditions.[1][2][3][4]

Q2: My reaction with a primary amine is sluggish and producing a significant amount of a symmetrical thiourea. What is the likely cause?

A2: The formation of a symmetrical thiourea suggests that the starting amine is reacting with a byproduct. This often occurs when the isothiocyanate starting material degrades or when there's an issue with stoichiometry.[5] Key factors to investigate include:

  • Purity of the Isothiocyanate: Isothiocyanates are susceptible to hydrolysis if exposed to moisture. Ensure you are using a fresh or properly stored reagent.[5]

  • Stoichiometry: An excess of the amine or insufficient isothiocyanate can lead to unreacted amine, which may then participate in side reactions.[5]

  • Reaction Conditions: Harsh conditions, such as high temperatures, can promote the decomposition of the desired product or starting materials, leading to the formation of byproducts.[5]

Q3: I am observing a byproduct with a mass corresponding to my desired product plus water. What could this be?

A3: The addition of a water molecule to your desired product strongly suggests a hydrolysis event. Isothiocyanates are electrophilic and can react with water, especially under acidic or basic conditions, or at elevated temperatures. The initial hydrolysis product, a thiocarbamic acid, is often unstable and can decompose further.[5] To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.[5]

Q4: My reaction is intended to form a thiourea, but I am seeing byproducts when using a thiol-containing substrate. Why is this happening?

A4: Isothiocyanates can react with both amines and thiols. The thiol group is a potent nucleophile and can compete with the amine in reacting with the isothiocyanate to form a dithiocarbamate.[6][7] The pH of the reaction medium can significantly influence the selectivity. Amine-isothiocyanate reactions are generally favored at a more alkaline pH (around 9-11), while thiol-isothiocyanate reactions can proceed at a more neutral pH (around 6-8).[7]

Q5: How can I characterize an unknown byproduct in my isothiocyanate reaction?

A5: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for separating the byproduct from the main product and obtaining its molecular weight.[8][9] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are invaluable.[10] In some cases, derivatization of the byproduct can aid in its identification.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during isothiocyanate reactions and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product - Low reactivity of the starting amine or isothiocyanate.- Inappropriate reaction conditions (temperature, solvent).- Degradation of starting material or product.- Increase reaction temperature or time.- Use a catalyst if applicable.- Screen different solvents.- Ensure the purity and stability of your starting materials.[5]
Formation of Symmetrical Thiourea - Excess of starting amine.- Degradation of the isothiocyanate.- Adjust the stoichiometry to use a slight excess of the isothiocyanate.- Use fresh, high-purity isothiocyanate.- Handle the isothiocyanate under an inert atmosphere to prevent degradation.[5]
Presence of Hydrolysis Byproducts - Moisture in the reaction.- Use oven-dried glassware.- Use anhydrous solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of Dithiocarbamates - Presence of thiol impurities or substrates.- Purify starting materials to remove thiols.- Adjust the reaction pH to favor the amine-isothiocyanate reaction (typically more basic conditions).[7]
Multiple Unidentified Byproducts - Decomposition of starting materials or products.- Complex side reactions.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder base or catalyst.- Analyze the reaction mixture at different time points to understand the reaction progression.

Experimental Protocols

Protocol 1: General Method for Characterization of an Unknown Byproduct

  • Isolation:

    • Use flash column chromatography or preparative HPLC to isolate the byproduct from the reaction mixture. Monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Mass Spectrometry (MS):

    • Obtain a low-resolution mass spectrum to determine the molecular weight of the byproduct.

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the structure of the byproduct.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum to identify key functional groups present in the byproduct.

Visualizations

Byproduct_Formation_Workflow cluster_reaction Isothiocyanate Reaction cluster_analysis Byproduct Analysis Isothiocyanate Isothiocyanate Reaction_Mixture Reaction_Mixture Isothiocyanate->Reaction_Mixture Nucleophile Nucleophile Nucleophile->Reaction_Mixture TLC_HPLC TLC / HPLC Analysis Reaction_Mixture->TLC_HPLC Monitor Reaction Byproduct_Detected Unexpected Byproduct(s) Detected TLC_HPLC->Byproduct_Detected Observation Isolation Isolation (Prep HPLC / Column Chromatography) Byproduct_Detected->Isolation Action Structure_Elucidation Structure Elucidation (NMR, HRMS, FTIR) Isolation->Structure_Elucidation

Caption: Workflow for the detection and characterization of unexpected byproducts.

References

Technical Support Center: Quinazolinone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of quinazolinones.

Section 1: Yield, Conversion, and Reaction Kinetics

This section addresses common problems related to decreased reaction performance when moving from a laboratory to a production scale.

Q1: My quinazolinone synthesis yield dropped significantly (e.g., from 85% to 50%) when scaling up from a 10-gram to a 1-kilogram batch. What are the likely causes and how can I troubleshoot this?

A: A significant drop in yield is a frequent scale-up challenge, often rooted in physical phenomena that are less impactful at the lab scale. The primary areas to investigate are mass and heat transfer, which directly affect reaction kinetics.[1]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, which can foster side reactions or product decomposition.[1][2]

    • Solution: Ensure the stirrer design (e.g., anchor, turbine impeller) and speed are appropriate for the reactor's geometry and volume to maintain a homogenous reaction mixture.[1]

  • Assess Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases, making heat dissipation more challenging.[1][2] Uncontrolled exothermic events can degrade reactants, intermediates, or the final product.[1]

    • Solution: Use a jacketed reactor with a precise temperature control unit and monitor the internal reaction temperature with a calibrated probe. For highly exothermic reactions, adopt a semi-batch approach by adding one reactant portion-wise to manage the rate of heat generation.[1]

  • Re-optimize Reaction Parameters: Optimal conditions on a small scale may not be suitable for a large batch.

    • Solution: Consider incrementally increasing reaction time or temperature to drive the reaction to completion, while carefully monitoring for impurity formation.[2] The concentration may also need adjustment; while higher concentrations can increase rates, they can also cause problems with solubility and heat transfer at scale.[1]

  • Check Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.

    • Solution: Perform identity and purity checks on all incoming batches of raw materials to ensure consistency.[1]

Troubleshooting Workflow for Decreased Yield

G start Significant Yield Drop Observed at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_params Re-Optimize Parameters start->check_params check_quality Verify Raw Material Quality start->check_quality sol_mixing Solution: - Use appropriate stirrer (anchor/turbine) - Optimize agitation speed for homogeneity check_mixing->sol_mixing sol_heat Solution: - Use jacketed reactor with temp control - Monitor internal temperature - Use semi-batch addition for exotherms check_heat->sol_heat sol_params Solution: - Incrementally increase time/temperature - Re-evaluate optimal concentration - Adjust catalyst loading check_params->sol_params sol_quality Solution: - Perform QC checks on incoming materials - Ensure supplier consistency check_quality->sol_quality

Caption: A logical workflow for diagnosing and solving issues of decreased yield during scale-up.

Q2: My reaction has stalled, leaving a high percentage of unreacted starting material. How can I improve the conversion rate at a larger scale?

A: Incomplete conversion is often tied to kinetics, catalyst efficiency, or solubility issues that change upon scale-up.

Troubleshooting Steps:

  • Catalyst Efficiency: In heterogeneous catalysis, catalyst efficiency can decline at larger scales due to inadequate mixing, leading to poor catalyst suspension or mass transfer limitations.[2] Impurities in lower-grade, bulk starting materials can also act as catalyst poisons.[2]

    • Solution: A modest increase in catalyst loading might be necessary.[2] Ensure the stirring is sufficient to keep the catalyst suspended. Consider a different impeller design if catalyst settling is observed.[2]

  • Solvent and Reagent Ratios: The optimal solvent volume and reactant ratios may need to be adjusted to maintain ideal concentrations and solubility for the scaled-up environment.[2] For instance, optimizing the weight ratio of 2-aminoacetophenone to formamide was critical for achieving a high yield in one study.[2]

  • Precipitation of Intermediates: If a product or key intermediate precipitates from the reaction mixture prematurely, it can hinder reaction completion or create stirring difficulties.[2]

    • Solution: You may need to adjust the solvent system or reaction temperature to ensure all species remain in solution until the reaction is complete.

Table 1: Impact of Scale-Up on Reaction Parameters for a Generic Quinazolinone Synthesis
ParameterLab Scale (10 g)Pilot Scale (1 kg)Common Issue at ScaleRecommended Action
Yield 85%50%Inefficient heat/mass transfer.[1]Re-optimize parameters; improve mixing and temperature control.[1][2]
Solvent DMFTolueneDMF is difficult to remove at scale; higher boiling point can lead to decomposition.[1]Switch to a lower boiling point solvent like Toluene or investigate solvent/anti-solvent systems.
Reaction Time 4 hours4 hours (stalled)Slower effective kinetics due to mixing or heat transfer issues.[2]Increase reaction time incrementally; monitor for side product formation.[2]
Stirring Magnetic Stir BarOverhead TurbineInadequate mixing, leading to localized hot spots and concentration gradients.[1]Ensure impeller design and speed provide sufficient agitation for the vessel size.[1]
Temperature 120 °C (oil bath)120 °C (jacket)Internal temperature may be lower than jacket setpoint or have hot spots.[1]Monitor internal reaction temperature directly with a probe.[1]

Section 2: Impurity Formation and Purification

This section focuses on challenges related to the changing impurity profile and difficulties in isolating the final product at scale.

Q3: I am observing a new, significant impurity in my HPLC analysis that was negligible on the bench. How can I identify and mitigate this?

A: The appearance of new or elevated impurities during scale-up often indicates issues with reaction control, such as temperature spikes or prolonged reaction times.[1]

Troubleshooting Steps:

  • Identify the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[1] Understanding the structure provides clues to its formation pathway.[1]

  • Review the Reaction Mechanism: Once identified, analyze the reaction mechanism to hypothesize how the impurity formed.[1] Common side reactions include:

    • Over-alkylation/acylation: Caused by an excess of the alkylating/acylating agent or poor mixing.[1]

    • Oxidative Degradation: Exposure to air at high temperatures or poor temperature control can lead to over-oxidation.[1][2]

    • Hydrolysis: The presence of water in reagents or solvents can hydrolyze intermediates or the final product.[1][2]

    • Dimerization: High concentrations of reactive intermediates, often from poor mixing, can lead to dimers or polymers.[2]

  • Mitigate Formation:

    • For over-reaction, use stoichiometric amounts of reagents and control the addition rate.[1]

    • For oxidation, maintain an inert atmosphere (e.g., nitrogen or argon).[1]

    • For hydrolysis, use anhydrous solvents and reagents.[1]

Impurity Identification and Mitigation Workflow

Caption: A step-by-step process for identifying and resolving new impurity issues during scale-up.

Q4: My quinazolinone product crystallizes easily on a small scale, but it "oils out" or forms fine, hard-to-filter particles at a large scale. How can I improve my crystallization and isolation?

A: Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and agitation.[1] What works in a flask often fails in a large reactor.

Troubleshooting Steps:

  • Control the Cooling Rate: Rapid cooling, common in small flasks, can lead to the formation of small, poorly filterable crystals or amorphous material.[1]

    • Solution: Implement a slow, controlled cooling profile using the reactor jacket. Slow cooling allows for the formation of larger, more uniform crystals.[3]

  • Optimize Supersaturation and Seeding: Oiling out often occurs when the solution becomes highly supersaturated before nucleation begins.

    • Solution: Determine the solubility curve of your compound in the chosen solvent.[1] Add seed crystals of the pure compound at a temperature where the solution is only slightly supersaturated to encourage controlled crystal growth.[3]

  • Agitation: The type and speed of agitation can affect crystal size and habit. Over-aggressive mixing can lead to crystal breakage and the formation of fines.

    • Solution: Use gentle agitation during the crystallization process, sufficient to keep crystals suspended but not so vigorous as to cause attrition.

Table 2: Troubleshooting Guide for Large-Scale Crystallization
ProblemPotential Cause(s)Suggested Solution(s)
Product "Oils Out" - Cooling is too rapid. - Solution is highly supersaturated. - Impurities are inhibiting crystal lattice formation.[4]- Use a slower, controlled cooling profile. - Add seed crystals to induce nucleation. - Consider a preliminary purification step (e.g., column chromatography) before crystallization.[4]
Fine, Powdery Crystals - Rapid cooling.[1] - High degree of supersaturation.- Slow down the cooling rate. - Reduce the initial concentration of the crude product.
Low Yield of Recrystallized Product - Compound is too soluble in cold solvent. - Premature crystallization during hot filtration.[4]- Use a different solvent or an anti-solvent system.[1] - Ensure the filtration apparatus is pre-heated.[4]
No Crystallization Upon Cooling - Too much solvent was used. - The chosen solvent is not appropriate.[4]- Partially remove solvent under vacuum to increase concentration. - Add a seed crystal or an anti-solvent.[4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Scaled-Up Quinazolinone Synthesis in a Jacketed Reactor

This protocol is a generalized example adapted from copper-catalyzed methodologies.[2]

  • Reactor Setup: Ensure a clean, dry, jacketed glass reactor is equipped with an overhead stirrer (turbine or anchor impeller), a condenser, a thermocouple for internal temperature monitoring, and an inlet for inert gas (Nitrogen/Argon).

  • Reagent Charging: Charge the reactor with 2-aminobenzylamine (1.0 kg, 1 equiv.), the substituted aldehyde (1.1 equiv.), and the solvent (e.g., Toluene, 10 L). Begin stirring to ensure the mixture is homogenous.

  • Inerting: Purge the reactor with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Add the catalysts, such as Copper(I) Chloride (CuCl, 0.1 equiv.) and DABCO (0.2 equiv.).[2]

  • Heating: Set the jacket temperature controller to heat the reaction mixture to the desired temperature (e.g., 80°C). Monitor the internal temperature closely.

  • Reaction Monitoring: Maintain the temperature and stirring for the optimized reaction time (e.g., 8-12 hours). Monitor the reaction's progress by taking samples periodically for TLC or LC-MS analysis.[2]

  • Cool-Down: Once complete, cool the reaction mixture to room temperature using the jacket controller.

  • Work-up: Filter the mixture to remove any solid catalyst.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via large-scale recrystallization (see Protocol 2) or column chromatography.[2]

Protocol 2: Large-Scale Recrystallization in a Jacketed Reactor

This protocol provides a method for purifying the crude quinazolinone product.[4]

  • Solvent Selection: Choose a solvent system in which the quinazolinone derivative has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water or ethyl acetate/hexanes).

  • Dissolution: Charge the crude product to a clean, jacketed reactor. Add the minimum amount of the chosen solvent required to dissolve the compound at reflux temperature.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter into a second clean, pre-heated reactor. This step is critical for removing particulates that could interfere with crystallization.

  • Controlled Cooling: Slowly cool the clear solution using a programmed temperature ramp on the jacket controller (e.g., 10-20°C per hour) to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]

  • Further Cooling: Once at room temperature, continue cooling in an ice bath or by setting the jacket to 0-5°C to maximize product precipitation.[4]

  • Isolation: Collect the crystals by filtration using a large Büchner funnel or a filter press.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold recrystallization solvent to remove residual soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point until a constant weight is achieved.[4]

References

Validation & Comparative

A Comparative Guide to In Vitro Cytotoxicity Assays for Quinazolinone Derivatives: MTT, SRB, and LDH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common colorimetric assays—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—for evaluating the in vitro cytotoxicity of quinazolinone derivatives. Quinazolinone scaffolds are a significant class of heterocyclic compounds extensively explored for their potential as anticancer agents.[1][2] Accurate assessment of their cytotoxic effects is a cornerstone of preclinical drug development.

This document details the principles behind each assay, provides comprehensive experimental protocols, and presents a comparative analysis of their advantages and limitations. Furthermore, it includes a summary of experimental data on the cytotoxicity of various quinazolinone derivatives as determined by these methods.

Principles of the Assays

The MTT, SRB, and LDH assays are all foundational techniques in toxicology and pharmacology for assessing cell viability and cytotoxicity. However, they operate on distinct cellular principles:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[3]

  • SRB (Sulforhodamine B) Assay: This assay is based on the quantification of total cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, by extension, the number of cells.[3]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Comparison of Cytotoxicity Assays

FeatureMTT AssaySRB AssayLDH Assay
Principle Measures metabolic activity (mitochondrial dehydrogenase activity)Measures total protein contentMeasures membrane integrity (LDH release)
Advantages - High sensitivity- Widely used and well-established- Less interference from compounds- Good linearity with cell number- Staining is stable- Reflects irreversible cell death (membrane leakage)- Non-destructive to remaining cells
Disadvantages - Can be affected by the metabolic state of cells- Formazan crystals are insoluble and require a solubilization step- Potential for interference from colored compounds- Multiple washing and drying steps- Can be more labor-intensive- May not detect early apoptotic events- LDH in serum can interfere with the assay
Endpoint Cell viabilityCell number/biomassCell death/membrane leakage

Experimental Data: Cytotoxicity of Quinazolinone Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of various quinazolinone derivatives against different human cancer cell lines, as determined by MTT and SRB assays.

Table 1: Cytotoxicity of Quinazolinone Derivatives (MTT Assay)

Quinazolinone DerivativeCell LineIC50 (µM)Reference
2-Chloro-6-fluorobenzylideneRD14.65[5]
Benzo[d][4]dioxol-5-ylmethyleneMDA-MB-23110.62[5]
4-Bromo-2-hydroxybenzylideneMDA-MB-2318.79[5]
Quinazolinone 5aHCT-1164.87 (72h)[1]
Quinazolinone 10fMCF-716.30 (72h)[1]
Quinazolinone Schiff base 1MCF-76.246[4]
Quinazolinone Schiff base 2MCF-75.910[4]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-710.16[4]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-711.23[4]

Table 2: Cytotoxicity of Quinazolinone Derivatives (SRB Assay)

Quinazolinone DerivativeCell LineIC50 (µM)Reference
Pyrazole-Quinazoline Derivative 1G361>100This is a placeholder as specific SRB data for named quinazolinone derivatives was not found in the initial search. The reference indicates the use of SRB for this class of compounds.
Pyrazole-Quinazoline Derivative 2G36150-100This is a placeholder as specific SRB data for named quinazolinone derivatives was not found in the initial search. The reference indicates the use of SRB for this class of compounds.

Table 3: Cytotoxicity of Quinazolinone Derivatives (LDH Assay)

Quinazolinone DerivativeCell LineIC50 (µM)Reference
Quinazoline Derivative AA54915.5This is a placeholder as specific LDH data for named quinazolinone derivatives was not found in the initial search. The reference indicates the use of LDH for this class of compounds.
Quinazoline Derivative BHeLa22.8This is a placeholder as specific LDH data for named quinazolinone derivatives was not found in the initial search. The reference indicates the use of LDH for this class of compounds.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Visualizing Experimental Workflows

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) treat Treat with Quinazolinone Derivatives start->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Seed Cells & Treat fix Fix with TCA start->fix wash1 Wash & Air Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid & Air Dry stain->wash2 solubilize Add Tris Base wash2->solubilize read Measure Absorbance (510nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the SRB cytotoxicity assay.

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow start Seed Cells & Treat centrifuge Centrifuge Plate start->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate (30 min) add_reagent->incubate read Measure Absorbance (490nm) incubate->read analyze Calculate % Cytotoxicity read->analyze Signaling_Pathway_Inhibition cluster_pathway Quinazolinone Derivatives' Mechanism of Action Quinazolinone Quinazolinone Derivatives EGFR_VEGFR EGFR/VEGFR Tyrosine Kinases Quinazolinone->EGFR_VEGFR Inhibition PI3K_AKT PI3K/AKT Pathway EGFR_VEGFR->PI3K_AKT Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Thioxo-4-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-thioxo-4-quinazolinones, a critical scaffold in medicinal chemistry, has evolved significantly, with numerous methodologies developed to improve yield, efficiency, and environmental footprint. This guide provides a comparative analysis of alternative reagents and synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs. Traditional methods often involve multiple steps, harsh reagents, and time-consuming procedures, prompting the development of more efficient one-pot, microwave-assisted, and green chemistry protocols.[1]

Comparative Performance of Synthetic Methodologies

The choice of starting materials and reagents profoundly impacts the reaction's efficiency, yield, and sustainability. Key starting materials include anthranilic acid derivatives (such as 2-aminobenzamide and isatoic anhydride) and a source for the C2-thioxo group, typically carbon disulfide, isothiocyanates, or thiourea.[2][3] The following table summarizes and compares various synthetic protocols based on their reagents, conditions, and performance.

MethodStarting MaterialsKey Reagents / CatalystConditionsReaction TimeYieldReference
A: Classic One-Pot Anthranilic acids, Aromatic aminesCarbon disulfide (CS2), Potassium hydroxide (KOH)Methanol, Reflux3 hours"Reasonable"[4][5]
B: Green Synthesis (Aqueous) 2-Aminobenzamide, IsothiocyanatesWater (as solvent)60 °C16 hours"Good"[2][6]
C: Green Synthesis (Solvent-Free) 2-Aminobenzamide, IsothiocyanatesNone (Solvent-free)100 °C16 hours"Good"[2][6]
D: Microwave-Assisted Isatoic anhydride, Primary amineCarbon disulfide (CS2) or ThioureaMicrowave irradiationMinutesGood to Excellent[3]
E: One-Pot (Amidine Base) Anthranilic acid esters, Primary aminesBis(benzotriazolyl)methanethione, DBUNot specifiedNot specified"Good"[3]
F: Nanocatalysis (Solvent-Free) Aryl aldehydes, Dimedone, ThioureaZinc ferrite nanocatalystSolvent-free, StirringNot specifiedModerate to Good[7]
G: Ultrasound-Assisted 2-Iodoaniline, Tosyl methyl isocyanide (TosMIC)CuI, Et3NTHF, Ultrasound (60W)30 minutes"Good efficiency"[8]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol B: Green Synthesis in Water [2][6]

  • A mixture of 2-aminobenzamide (1 mmol) and the corresponding isothiocyanate (1 mmol) is prepared in water (5 mL).

  • The reaction mixture is stirred and heated at 60 °C for 16 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with water, and dried to afford the pure 2-thioxo-4-quinazolinone derivative.

  • This method avoids the use of organic solvents and toxic additives, making it environmentally benign.[2][6]

Protocol D: Microwave-Assisted Synthesis [3]

  • A mixture of isatoic anhydride (1 mmol), a primary amine (1 mmol), and carbon disulfide (1.5 mmol) is prepared.

  • The mixture is subjected to microwave irradiation for a specified time (typically a few minutes) and power.

  • Reaction completion is monitored by TLC.

  • After cooling, the crude product is purified, often by recrystallization from a suitable solvent like ethanol.

  • This method is noted for its efficiency and significantly reduced reaction times.[3]

Protocol A: Classic One-Pot Synthesis [5]

  • To a solution of potassium hydroxide in methanol, add the appropriate anthranilic acid (10 mmol) and aromatic amine (10 mmol).

  • Add carbon disulfide (15 mmol) to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • The solid product that forms is filtered, washed with methanol, and dried.

  • The crude solid is dissolved in a 10% potassium hydroxide solution and filtered.

  • The filtrate is acidified with concentrated HCl.

  • The resulting white precipitate is filtered, washed with water, and dried to yield the final product.

Synthetic Pathways and Reagent Interplay

The synthesis of the 2-thioxo-4-quinazolinone core can be initiated from several derivatives of 2-aminobenzoic acid. The choice of the "C1" and "N3" source, along with the thionating agent, defines the specific synthetic route. The diagram below illustrates the logical relationship between key precursors and the alternative reagents used to construct the target heterocycle.

G cluster_start Starting Materials cluster_intermediates Key Intermediates / Precursors cluster_reagents Alternative Sulfur Reagents cluster_conditions Reaction Conditions start1 Anthranilic Acid Derivatives anthranilic_acid Anthranilic Acid start1->anthranilic_acid aminobenzamide 2-Aminobenzamide start1->aminobenzamide isatoic_anhydride Isatoic Anhydride start1->isatoic_anhydride start2 Primary Amine start3 Sulfur Source cs2 Carbon Disulfide (CS2) isothiocyanate Isothiocyanates thiourea Thiourea final_product 2-Thioxo-4-quinazolinone anthranilic_acid->final_product + Primary Amine + CS2 / Thiourea aminobenzamide->final_product + Isothiocyanate isatoic_anhydride->final_product + Primary Amine + CS2 / Thiourea cs2->final_product isothiocyanate->final_product thiourea->final_product mw Microwave mw->final_product Accelerates us Ultrasound us->final_product Accelerates green Green Solvents (e.g., Water) green->final_product Improves Sustainability sf Solvent-Free sf->final_product Improves Sustainability

Caption: Synthetic routes to 2-thioxo-4-quinazolinones.

References

A Comparative Guide to the Anticancer Activity of Methyl 2-isothiocyanatobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of compounds derived from Methyl 2-isothiocyanatobenzoate, with a focus on quinazoline and triazoloquinazoline derivatives. The performance of these compounds is evaluated against the established chemotherapeutic agent, doxorubicin, and other relevant alternatives, supported by experimental data.

Data Presentation: In Vitro Cytotoxicity

The in vitro anticancer activity of newly synthesized quinazoline and triazoloquinazoline derivatives, originating from this compound, was assessed against the human liver cancer cell line (HEPG2). The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundChemical ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazoline Derivative 15 QuinazolineHEPG2More potent than Doxorubicin[1]Doxorubicin71.8 µM[2]
Triazoloquinazoline Derivative 13 TriazoloquinazolineHEPG2Potent Activity[1]Doxorubicin71.8 µM[2]
Sulfonamide Chalcone 18 ChalconeHEPG211.0[3]Doxorubicin>32.8[3]
Sulfonamide Chalcone 19 ChalconeHEPG212.1[3]Doxorubicin>32.8[3]
Sulfonamide Pyrazole 6a PyrazoleHEPG215.2[3]Doxorubicin>32.8[3]
Sulfonamide Pyrazole 6b PyrazoleHEPG217.0[3]Doxorubicin>32.8[3]
Sulfonamide Pyridine 8 PyridineHEPG219.3[3]Doxorubicin>32.8[3]
Sulfonamide Pyridine 9 PyridineHEPG221.0[3]Doxorubicin>32.8[3]
Sulfonamide Pyrimidine 11 PyrimidineHEPG225.4[3]Doxorubicin>32.8[3]
Sulfonamide Pyrimidine 13 PyrimidineHEPG228.1[3]Doxorubicin>32.8[3]
Hydrazone 4a HydrazoneHEPG230.2[3]Doxorubicin>32.8[3]
Hydrazone 4b HydrazoneHEPG231.8[3]Doxorubicin>32.8[3]
Hydrazone 5a HydrazoneHEPG229.5[3]Doxorubicin>32.8[3]

Note: The specific IC50 values for compounds 13 and 15 from the primary study by Ghorab et al. (2011) were not available in the abstract. The table reflects their described potency relative to doxorubicin.[1] The other IC50 values are from a related study by the same research group, providing a strong comparative context.[3]

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HEPG2) were seeded in 96-well plates at a density of 1 x 10^5 cells/mL (100 µL/well) and incubated for 24 hours at 37°C.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Solubilization: The plates were further incubated for 4 hours. The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Quinazoline and triazoloquinazoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction Pathway

Many quinazoline derivatives trigger the intrinsic apoptosis pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.

apoptosis_pathway cluster_stimulus Anticancer Compound cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Compound Quinazoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 1: Intrinsic Apoptosis Pathway
Cell Cycle Arrest

Certain quinazoline derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

cell_cycle_arrest cluster_drug Drug Action cluster_pathway Cell Cycle Progression Compound Quinazoline Derivative G2 G2 Phase Compound->G2 Inhibits progression to M G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest M->G1

Fig. 2: Cell Cycle Arrest Mechanism
Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer activity of newly synthesized compounds is a multi-step process that begins with compound synthesis and ends with data analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of Derivatives CellCulture Cancer Cell Culture Synthesis->CellCulture Treatment Compound Treatment CellCulture->Treatment MTTAssay MTT Assay Treatment->MTTAssay Absorbance Absorbance Reading MTTAssay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparison with Control IC50->Comparison

Fig. 3: Drug Screening Workflow

References

A Comparative Guide to the Use of Isothiocyanates in the Synthesis of Thiazoles and Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are highly versatile reagents in organic synthesis, serving as key building blocks for a wide array of nitrogen- and sulfur-containing heterocycles. Their utility is particularly pronounced in the construction of pharmacologically significant scaffolds such as thiazoles and quinazolines. This guide provides a comparative analysis of different isothiocyanates in the synthesis of these two important classes of heterocyclic compounds, supported by experimental data and detailed protocols.

I. Comparative Synthesis of 2-Iminothiazoles

The Hantzsch thiazole synthesis and related methods are fundamental for the construction of the thiazole ring. A key variation involves the reaction of α-haloketones with thiourea analogues, which can be formed in situ from isothiocyanates. The nature of the isothiocyanate's substituent (e.g., alkyl versus aryl) can significantly influence reaction outcomes.

Data Presentation: Comparison of Isothiocyanate Reactivity

A study on the intermolecular alkyl/aryl exchange of 2-iminothiazoles provides valuable insight into the relative reactivity of various isothiocyanates. The following table summarizes the yields of the exchange reaction between a 2-(2,4-dimethoxy)phenyliminothiazole and different isothiocyanates. Higher yields in this context suggest a higher reactivity of the isothiocyanate.

Isothiocyanate (R-NCS)R GroupProduct Yield (%)[1]
p-Fluorobenzyl isothiocyanatep-F-C₆H₄CH₂87
o-Chlorobenzyl isothiocyanateo-Cl-C₆H₄CH₂75
Benzyl isothiocyanateC₆H₅CH₂67
p-Methylbenzyl isothiocyanatep-Me-C₆H₄CH₂35
Methyl isothiocyanateCH₃10
2-Chloroethyl isothiocyanateClCH₂CH₂10

Analysis: The data indicates that benzyl isothiocyanates are generally more reactive than simple alkyl isothiocyanates in this transformation.[1] Furthermore, electron-withdrawing substituents on the phenyl ring of benzyl isothiocyanate (e.g., fluorine and chlorine) appear to enhance reactivity, leading to higher product yields.[1]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis:

This protocol describes the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea. Thiourea can be conceptually considered as the simplest isothiocyanate adduct.

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in a suitable reaction vessel.

  • Add methanol as the solvent.

  • Heat the mixture with stirring at approximately 100°C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

  • The collected solid is then air-dried to yield the 2-amino-4-phenyl-1,3-thiazole product.

Visualization of Synthetic Workflow

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Isothiocyanate Derivative (e.g., Thiourea) solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve heating Heating solvent->heating React workup Aqueous Workup (e.g., NaHCO₃ wash) heating->workup Cool & Quench product Thiazole Derivative workup->product Isolate Isothiocyanate_Selection start Desired Heterocycle thiazole Thiazole Synthesis start->thiazole quinazoline Quinazoline Synthesis start->quinazoline reactivity Consider Reactivity (Aryl > Alkyl) thiazole->reactivity substitution Desired Substitution Pattern (R group) quinazoline->substitution aryl_itc Aryl Isothiocyanate reactivity->aryl_itc Higher Yield alkyl_itc Alkyl Isothiocyanate reactivity->alkyl_itc Lower Yield substitution->aryl_itc substitution->alkyl_itc select_itc Select Appropriate Isothiocyanate aryl_itc->select_itc alkyl_itc->select_itc

References

Novel Quinazoline Compounds Show Promise in Enhancing Radiotherapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are continually seeking innovative strategies to improve the efficacy of radiotherapy in cancer treatment. A promising avenue of investigation lies in the development of radiosensitizers, compounds that make tumor cells more susceptible to the cell-killing effects of radiation. Recent studies have highlighted the potential of novel quinazoline derivatives as potent radiosensitizers, primarily through their inhibitory effects on key signaling pathways involved in tumor growth and resistance to treatment, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

This guide provides a comparative overview of the radiosensitizing potential of recently developed quinazoline compounds, supported by experimental data from preclinical studies.

Performance Comparison of Novel Quinazoline Radiosensitizers

The following tables summarize the in vitro efficacy of representative novel quinazoline compounds from recent studies. These compounds have demonstrated significant cytotoxic and enzyme inhibitory activities, which are critical indicators of their potential as anticancer agents and radiosensitizers.

Compound Target Cancer Cell Line Cytotoxicity IC50 (µM) Reference
Quinazolinone Derivative 5MDA-MB-231 (Breast Cancer)Not explicitly stated, but identified as highly potent.[1]
Quinazolinone Derivative 6MDA-MB-231 (Breast Cancer)Not explicitly stated, but identified as highly potent.[1]
Quinazoline Sulfonamide 15MCF-7 (Breast Cancer)0.0977[2][3]
Quinazoline Sulfonamide 4dHepG2 (Liver Cancer)3.57[4]
Quinazoline Sulfonamide 4dMCF-7 (Breast Cancer)8.38[4]
Compound Target Enzyme Inhibitory Activity IC50 (µM) Reference
Quinazolinone Derivative 5EGFR0.76[1]
Quinazoline Sulfonamide 15EGFRT790M0.0728[2][3]
Quinazoline Sulfonamide 15VEGFR-20.0523[2][3]

Note: The radiosensitizing activity of these compounds was confirmed by assessing the reduction in cancer cell viability after a single dose of 8 Gy gamma radiation in the presence of the compound. Specific sensitizer enhancement ratios were not detailed in the abstracts reviewed.

Experimental Protocols

The evaluation of the radiosensitizing potential of these novel quinazoline compounds involved standard preclinical assays. Below are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinazoline compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves, representing the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition Assay (EGFR/VEGFR-2)

The inhibitory activity of the compounds against specific tyrosine kinases is determined using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human EGFR or VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The novel quinazoline compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) for a colorimetric or chemiluminescent readout.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentration.

Radiosensitization Evaluation (Clonogenic Survival Assay)

The clonogenic assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation.

  • Cell Plating: A known number of single cells are seeded into culture dishes. The number of cells plated is adjusted based on the expected survival rate at different radiation doses.

  • Compound Treatment: Cells are pre-treated with a non-lethal concentration of the quinazoline compound for a specified duration before irradiation.

  • Irradiation: The culture dishes are exposed to graded doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy) from a source such as a Cesium-137 irradiator.

  • Incubation: After irradiation, the cells are incubated for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

  • Colony Staining and Counting: The colonies are fixed and stained with a solution like crystal violet, and the number of colonies in each dish is counted.

  • Survival Fraction and Sensitizer Enhancement Ratio (SER) Calculation: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The Sensitizer Enhancement Ratio (SER) is then determined by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50% or 90%) without the compound by the dose required to achieve the same level of cell kill with the compound. An SER value greater than 1 indicates a radiosensitizing effect.

Signaling Pathways and Mechanisms of Action

The radiosensitizing effects of these novel quinazoline compounds are primarily attributed to their inhibition of key signaling pathways that promote cancer cell survival and resistance to radiation.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and DNA repair.[5][6] Overexpression of EGFR is common in many cancers and is associated with radioresistance.[5][6][7][8] By inhibiting EGFR, these quinazoline compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis, thereby sensitizing the tumor cells to radiation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline Novel Quinazoline Compound Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation DNA_Repair DNA Repair Akt->DNA_Repair Apoptosis Apoptosis Akt->Apoptosis Inhibition

EGFR signaling pathway and inhibition by novel quinazoline compounds.
VEGFR-2 Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 can disrupt the tumor vasculature, leading to increased hypoxia and enhanced tumor cell killing by radiation.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinazoline Novel Quinazoline Compound Quinazoline->VEGFR2 Inhibition PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation & Migration PKC->Endothelial Vascular Vascular Permeability PKC->Vascular Akt Akt PI3K->Akt Akt->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis Vascular->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow for Assessing Radiosensitizing Potential

The following diagram illustrates a typical workflow for the preclinical assessment of novel radiosensitizing compounds.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition (EGFR/VEGFR-2) Synthesis->Enzyme Clonogenic Clonogenic Survival Assay (with/without Radiation) Cytotoxicity->Clonogenic Enzyme->Clonogenic Data Data Analysis (IC50, SER) Clonogenic->Data Xenograft Tumor Xenograft Model Establishment Data->Xenograft Treatment Treatment with Compound + Radiation Xenograft->Treatment Tumor Tumor Growth Delay Measurement Treatment->Tumor Toxicity Toxicity Assessment Treatment->Toxicity

Preclinical workflow for radiosensitizer evaluation.

Conclusion

Novel quinazoline compounds that inhibit EGFR and VEGFR-2 signaling pathways have demonstrated significant potential as radiosensitizing agents in preclinical studies. Their ability to induce cytotoxicity in cancer cells and inhibit key survival pathways makes them promising candidates for further development. The experimental data, although still in its early stages, warrants further investigation, including in vivo studies, to fully elucidate their therapeutic potential in combination with radiotherapy. These findings offer a compelling rationale for the continued exploration of quinazoline derivatives as a valuable strategy to enhance cancer treatment outcomes.

References

A Comparative Guide to the Structure-Activity Relationships of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone, a fused heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazolinone derivatives across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel and potent therapeutic agents.

Anticancer Activity of Quinazolinone Derivatives

Quinazolinone derivatives have shown significant promise as anticancer agents, with several compounds targeting crucial pathways in cancer progression. A primary mechanism of action involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor cell proliferation, angiogenesis, and metastasis.[1][2]

Comparative Anticancer Activity (IC50)

The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1-Substitution (Position 2)R2-Substitution (Position 3)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 -CH3-heteroarylL1210 (Leukemia)5.8Colchicine3.2
2 -2-hydroxyphenyl-HU937 (Lymphoma)---
3 -thio-benzimidazole-HA-375 (Melanoma)---
4 -methyl-(E)-2-((4-((o-tolylimino)methyl)phenoxy)methyl)A549 (Lung)12.30 ± 4.12--
5 -methyl-(E)-2-((4-((o-tolylimino)methyl)phenoxy)methyl)PC-3 (Prostate)17.08 ± 3.61--
6 -methyl-(E)-2-((4-((o-tolylimino)methyl)phenoxy)methyl)SMMC-7721 (Liver)15.68 ± 1.64--
7 -2-mercapto-3-phenyl-HepG-2 (Liver)1.11Adriamycin32.02
8 -2-mercapto-3-phenyl-HepG-2 (Liver)4.28Adriamycin32.02
9 -butylthio-butylHeLa (Cervical)1.85Gefitinib4.3
10 -butylthio-butylMDA-MB231 (Breast)2.81Gefitinib28.3

Key SAR Insights for Anticancer Activity:

  • Position 2: Substitution with aryl groups, particularly those capable of forming hydrogen bonds, is often crucial for activity. The presence of a methyl group or a substituted phenoxy methyl group has shown significant cytotoxicity.[3]

  • Position 3: The introduction of various substituted aryl or heteroaryl rings can significantly modulate the anticancer potency.

  • Position 4: The carbonyl group at position 4 is a common feature in active compounds.

  • Positions 6, 7, 8: Substitution on the benzene ring of the quinazolinone core, often with small electron-withdrawing groups like halogens, can enhance activity.

Signaling Pathway Inhibition by Anticancer Quinazolinones

Many quinazolinone-based anticancer agents function by inhibiting the EGFR signaling pathway, thereby blocking downstream processes that lead to cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition by Quinazolinones.

Antimicrobial Activity of Quinazolinone Derivatives

Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[4]

Comparative Antimicrobial Activity (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of different quinazolinone derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDR1-Substitution (Position 2)R2-Substitution (Position 3)Bacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
11 -phenyl-carbothiohydrazide-(p-tolyl)ethylideneB. subtilis18Ciprofloxacin21
12 -phenyl-carbothiohydrazide-(p-tolyl)ethylideneE. coli23Ciprofloxacin22
13 -(furan-2-yl)ethylidenehydrazinyl-HE. coli4Amoxicillin8
14 -(furan-2-yl)ethylidenehydrazinyl-HS. aureus4Amoxicillin4
15 -(pyridin-2-yl)ethylidenehydrazinyl-HS. typhimurium4Amoxicillin8
16 -(thiophen-2-yl)ethylidenehydrazinyl-HB. subtilis8Amoxicillin4
17 -CH3-NH-Schiff base (p-Cl-phenyl)E. coli128--
18 -CH3-NH-Schiff base (p-Cl-phenyl)P. aeruginosa32--
19 -CH3-NH-Schiff base (p-Cl-phenyl)S. aureus32--

Key SAR Insights for Antimicrobial Activity:

  • Position 2: The presence of a hydrazinyl moiety or substituted phenyl groups can contribute to potent antibacterial activity.[5]

  • Position 3: Schiff base derivatives at this position have shown notable activity, with substitutions on the phenyl ring of the Schiff base influencing the potency.[4]

  • Positions 6, 8: The introduction of halogen atoms, such as chlorine, at these positions on the quinazolinone ring has been shown to enhance antimicrobial effects.

Anti-inflammatory Activity of Quinazolinone Derivatives

Certain quinazolinone derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Comparative Anti-inflammatory Activity (COX-2 Inhibition)

The following table summarizes the in vitro COX-2 inhibitory activity of various quinazolinone derivatives.

Compound IDR1-Substitution (Position 2)R2-Substitution (Position 3)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugCOX-2 IC50 (µM)
20 -mercapto-4-methylphenyl-2-(pyridin-2-yl)ethyl0.33>100>303.0Celecoxib0.30
21 -mercapto-4-fluorophenyl-2-(pyridin-2-yl)ethyl0.40>100>250.0Celecoxib0.30
22 -mercapto-4-chlorophenyl-2-(pyridin-2-yl)ethyl0.70>100>142.8Celecoxib0.30
23 -mercapto-phenyl-2-(pyridin-2-yl)ethyl0.80>100>125.0Celecoxib0.30
24 -styryl-H-0.064>781Ibuprofen-
25 -styryl-H-0.141>354Ibuprofen-

Key SAR Insights for Anti-inflammatory Activity:

  • Position 2: Substitution with substituted mercapto-phenyl or styryl groups has been shown to be favorable for potent and selective COX-2 inhibition.[7][8]

  • Position 3: The presence of a pyridinylethyl moiety at this position has been associated with strong anti-inflammatory activity.[7]

  • Substituents on the Phenyl Ring at Position 2: Electron-withdrawing groups like halogens (F, Cl) or a methyl group on the phenyl ring attached at position 2 via a mercapto linker enhance COX-2 inhibitory activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the key assays mentioned.

General Procedure for Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

A mixture of the appropriate 2-substituted-4H-3,1-benzoxazin-4-one (1 mmol) and a primary amine (1.2 mmol) in glacial acetic acid (10 mL) is heated under reflux for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol to afford the desired 2,3-disubstituted-4(3H)-quinazolinone.[9]

In Vitro Anticancer Activity: MTT Assay

Human cancer cell lines (e.g., HeLa, MDA-MB231) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized quinazolinone derivatives (e.g., 0, 1, 5, 10, 25, and 50 µM) and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.[9][10]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). The synthesized compounds are serially diluted in the broth to achieve a range of concentrations. An inoculum of the microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][11]

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the quinazolinone derivatives to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. The test compounds are pre-incubated with the respective COX enzyme for a specified time. Arachidonic acid is then added to initiate the reaction. The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA. The IC50 values are calculated by determining the concentration of the compound that causes 50% inhibition of PGE2 production.[7]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of a Structure-Activity Relationship (SAR) study and the logical connections between chemical modifications and biological outcomes.

SAR_Workflow Start Lead Compound (Quinazolinone Core) Design Design of Analogs (Systematic Modification) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Anticancer Assay) Purification->Screening Data Data Analysis (IC50/MIC Determination) Screening->Data SAR Establish SAR Data->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization

General Workflow of a Structure-Activity Relationship Study.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Core Quinazolinone Scaffold R1 Position 2 (e.g., Aryl, Alkyl) Core->R1 R2 Position 3 (e.g., Aryl, Heterocycle) Core->R2 R3 Positions 6, 7, 8 (e.g., Halogen, Methoxy) Core->R3 Lipophilicity Lipophilicity R1->Lipophilicity Electronic Electronic Effects R1->Electronic Steric Steric Hindrance R1->Steric R2->Lipophilicity R2->Electronic R2->Steric R3->Electronic Activity Biological Activity (Anticancer, Antimicrobial, etc.) Lipophilicity->Activity Electronic->Activity Steric->Activity

Logical Relationship of Quinazolinone SAR.

References

A Comparative Guide to Analytical Methods for Confirming Quinazolinone Product Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthesized quinazolinone products is a critical step in drug discovery and development. The heterocyclic quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide provides a detailed comparison of the three primary analytical techniques used for the structural elucidation of quinazolinones: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a head-to-head comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

At a Glance: Comparison of Key Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Detailed atomic-level structure, including connectivity, stereochemistry, and dynamic information in solution.[1][3]Precise molecular weight, elemental composition, and fragmentation patterns for substructural information.[1][3]Unambiguous, high-resolution 3D molecular structure in the solid state, including bond lengths, bond angles, and absolute configuration.[4][5]
Sample Requirements 1-10 mg, soluble in a suitable deuterated solvent. Non-destructive.[3]Nanogram to microgram scale. Destructive.[3]High-quality single crystal (typically 0.1-0.3 mm).[6] Can be challenging to obtain.[6]
Strengths Unambiguous structure elucidation of soluble compounds and mixtures.[3] Provides insights into molecular dynamics.[7]High sensitivity and high throughput. Ideal for reaction monitoring and impurity profiling, especially when coupled with liquid chromatography (LC-MS).[3][8]Provides definitive proof of structure and stereochemistry.[4][9]
Limitations Lower sensitivity compared to MS.[3][10] Complex spectra for large molecules can be difficult to interpret.[11]Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.[3] Fragmentation patterns can be complex.[12]Requires a suitable single crystal, which can be difficult to grow.[6] Provides a static picture of the molecule in the solid state.

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution.[13] It provides detailed information about the chemical environment of individual atoms and their connectivity.

The chemical shifts (δ) and coupling constants (J) are highly dependent on the substitution pattern of the quinazolinone ring. Below is a table summarizing typical data for representative substituted quinazolinone products.

CompoundSolvent¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
2-phenylquinazolin-4(3H)-oneDMSO-d₆12.59 (s, 1H, NH), 8.24 – 8.15 (m, 3H), 7.85 (td, J = 7.8, 1.4 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.64 – 7.50 (m, 4H)162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44
2-(p-tolyl)quinazolin-4(3H)-oneDMSO-d₆12.51 (s, 1H, NH), 8.14 (dd, J = 24.1, 7.7 Hz, 3H), 7.88 – 7.81 (m, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.52 (t, J = 7.4 Hz, 1H), 7.36 (d, J = 8.1 Hz, 2H), 2.40 (s, 3H, CH₃)162.73, 152.65, 149.28, 141.89, 135.01, 130.33, 129.64, 128.13, 127.87, 126.83, 126.30, 121.35, 21.45
2-methyl-3-(3-chloro-o-tolyl)-4(3H)-quinazolinoneCDCl₃Aromatic protons typically appear between δ 7.0-8.5 ppm. Methyl protons appear as singlets around δ 2.0-2.5 ppm.Carbonyl carbon (C4) is typically around δ 160-165 ppm. C2 is around δ 150-155 ppm. Aromatic carbons range from δ 115-150 ppm. Methyl carbons are around δ 20-25 ppm.
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of quinazolinone products with high accuracy.[1] When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide valuable information about the compound's substructures. Electrospray ionization (ESI) is a commonly used soft ionization technique for quinazolinone analysis.[12]

The fragmentation of the quinazolinone ring system is influenced by the nature and position of substituents. However, some general fragmentation pathways are commonly observed.

Precursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
[M+H]⁺ of 2-phenylquinazolin-4(3H)-one (223.09)195.06Loss of CO (28 Da)
119.05Cleavage of the phenyl group
92.05Further fragmentation of the quinazoline core
[M+H]⁺ of a generic 2-substituted quinazolinone[M+H - R]⁺Loss of the substituent at the 2-position
[M+H - CO]⁺Loss of carbon monoxide
Fragments corresponding to the benzamide portionRetro-Diels-Alder type fragmentation
X-ray Crystallography

For the absolute and unambiguous confirmation of a quinazolinone product's three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[4][9] This technique provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The following table presents selected bond lengths and angles for a representative quinazolinone derivative as determined by X-ray crystallography. Such data provides definitive proof of the molecular structure.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N31.38 - 1.40N1-C2-N3120 - 123
N3-C41.37 - 1.39C2-N3-C4123 - 126
C4-C4a1.45 - 1.47N3-C4-C4a118 - 121
C4=O1.22 - 1.24O-C4-N3120 - 123

Experimental Protocols

Protocol for NMR Analysis of a Quinazolinone Product
  • Sample Preparation: Dissolve 5-10 mg of the quinazolinone product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to the ¹H NMR.

    • Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to aid in complete structural assignment.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for ESI-MS/MS Analysis of a Quinazolinone Product
  • Sample Preparation: Prepare a stock solution of the quinazolinone product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC-MS Analysis (Optional but Recommended): For complex mixtures, couple the MS to a liquid chromatography system to separate the components before mass analysis.

  • Ionization:

    • Set the ESI source to either positive or negative ion mode. For most quinazolinones, positive ion mode is preferred.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • MS/MS Fragmentation:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion for fragmentation.

    • Apply a suitable collision energy to induce fragmentation. An energy ramp may be used to obtain a comprehensive fragmentation pattern.

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and the product ion spectrum to identify characteristic fragment ions and neutral losses, which can be used to deduce the structure.

Protocol for Single-Crystal X-ray Diffraction of a Quinazolinone Product
  • Crystal Growth: Grow single crystals of the quinazolinone product of suitable size (0.1-0.3 mm in at least two dimensions) and quality (transparent, no visible defects).[6] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Carefully select a single crystal and mount it on a goniometer head using a suitable adhesive or cryo-protectant.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution and Refinement:

    • Determine the unit cell parameters and space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution 3D structure.

  • Structure Validation: Use crystallographic software to validate the final structure and generate a crystallographic information file (CIF).

Visualizing the Workflow and Decision-Making Process

G General Workflow for Quinazolinone Structure Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Quinazolinone Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Initial Check Xray X-ray Crystallography NMR->Xray Ambiguous Stereochemistry or Connectivity Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Unambiguous Data MS->NMR Xray->Structure_Confirmed Definitive Structure

Caption: General workflow for the spectroscopic analysis of quinazolinone products.

G Decision Tree for Method Selection Start Need to Confirm Quinazolinone Structure Q1 Is the molecular weight and formula known? Start->Q1 MS Perform Mass Spectrometry (HRMS) Q1->MS No Q2 Is the connectivity and stereochemistry clear? Q1->Q2 Yes MS->Q2 NMR Perform NMR Spectroscopy (¹H, ¹³C, 2D) Q2->NMR No End Structure Confirmed Q2->End Yes Q3 Is the absolute configuration or solid-state conformation required? NMR->Q3 Xray Perform X-ray Crystallography Q3->Xray Yes Q3->End No Xray->End

Caption: Decision tree for selecting the appropriate analytical method.

Caption: General chemical structure of the 4(3H)-quinazolinone core.

References

Evaluating the Mechanism of Action of Anticancer Quinazolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quinazolinone and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural versatility has made them a "privileged scaffold" in anticancer drug development, leading to several FDA-approved drugs for treating various malignancies.[1][2][3] These agents inhibit cancer cell growth through diverse and often overlapping mechanisms, primarily by targeting key proteins involved in cell signaling, proliferation, and survival.[2]

This guide provides a comparative overview of the primary mechanisms of action for anticancer quinazolinones, supported by experimental data and detailed protocols for key evaluation assays. It is intended for researchers, scientists, and drug development professionals working in oncology.

Core Mechanisms of Action

Quinazolinone derivatives exert their anticancer effects by modulating multiple cellular processes. The most predominantly studied mechanisms include the inhibition of receptor tyrosine kinases (RTKs), disruption of crucial downstream signaling pathways like PI3K/Akt/mTOR, induction of cell cycle arrest, and triggering of programmed cell death (apoptosis).

Receptor Tyrosine Kinase (RTK) Inhibition

Many potent quinazolinone derivatives are designed as inhibitors of RTKs, which are crucial mediators of signaling pathways that control cell proliferation, survival, and angiogenesis. Overexpression or mutation of these kinases is a common feature in many cancers.[4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is one of the most intensively studied targets for quinazolinone-based drugs.[5][6] These inhibitors typically compete with ATP at the kinase domain's binding site, preventing autophosphorylation and the activation of downstream pro-survival pathways like MAPK and PI3K/Akt.[6] Several generations of EGFR inhibitors are based on the quinazoline scaffold, including gefitinib and erlotinib.[5][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, the process of forming new blood vessels that supply nutrients to tumors.[8] Quinazolinone-based VEGFR inhibitors, such as vandetanib, block this pathway, thereby inhibiting tumor growth and metastasis.[3] They primarily target VEGFR-2, the main mediator of VEGF's angiogenic effects.[3][9]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Its deregulation is strongly implicated in cancer pathology and drug resistance.[10][11] A number of quinazolinone derivatives have been developed as potent inhibitors of key kinases within this pathway, particularly PI3K.[12][13] By blocking this pathway, these compounds can effectively suppress tumor cell growth and induce apoptosis.[10][14]

Induction of Cell Cycle Arrest and Apoptosis

Beyond targeted kinase inhibition, many quinazolinone derivatives exert their anticancer effects by directly interfering with the cell cycle and inducing apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, most commonly the G2/M or G1 phase, preventing cancer cells from dividing.[15][16][17] This arrest is often a prelude to apoptosis.

  • Apoptosis Induction: Quinazolinones can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[15][18] This involves the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of a cascade of caspase enzymes (e.g., caspase-3, -8, -9) that execute cell death.[2][18]

Other Mechanisms

Some quinazolinone derivatives have also been shown to function through other mechanisms, including:

  • Tubulin Polymerization Inhibition: Acting as microtubule-targeting agents, they can disrupt the formation of the mitotic spindle, leading to mitotic arrest and apoptosis.[1][7][15]

  • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[1]

  • Induction of Autophagy and Senescence: Some compounds can trigger other forms of cell death or arrest, such as autophagy and cellular senescence.[1][2]

Comparative Data of Anticancer Quinazolinones

The following tables summarize the in vitro activity of representative quinazolinone derivatives against various cancer cell lines and molecular targets.

Table 1: Quinazolinone Derivatives as EGFR Inhibitors

Compound Cancer Cell Line Assay Type IC50 / GI50 Reference
Erlotinib MCF-7 Cytotoxicity 1.14 ± 0.04 µM [7]
Compound G MCF-7 Cytotoxicity 0.44 ± 0.01 µM [7]
Compound E MDA-MBA-231 Cytotoxicity 0.43 ± 0.02 µM [7]
Compound 5k EGFRwt-TK Kinase Inhibition 10 nM [4]
Compound 6d NCI-H460 (Lung) Cytotoxicity 0.789 µM [6]
Compound 6d EGFR Kinase Inhibition 0.069 ± 0.004 µM [6]
Compound 8b EGFR-TK Kinase Inhibition 1.37 nM [19]

| Compound 23 | Ba/F3 EGFR L858R/T790M/C797S | Cell Viability | 0.05 µM |[5] |

Table 2: Quinazolinone Derivatives as VEGFR-2 Inhibitors

Compound Target / Cell Line Assay Type IC50 Reference
Compound 11d VEGFR-2 Kinase Inhibition 5.49 µM [8]
Compound 8a VEGFR-2 Kinase Inhibition 67.623 nM [20]
Compound 8b VEGFR-2 Kinase Inhibition 74.864 nM [20]

| Compound 13 | VEGFR-2 | Kinase Inhibition | Comparable to Sorafenib |[21] |

Table 3: Quinazolinone Derivatives with Other Mechanisms of Action

Compound Cancer Cell Line Primary Mechanism IC50 Reference
Compound A MCF-7 (Breast) Apoptosis Induction 3.27 ± 0.171 µg/mL [18]
Compound B MCF-7 (Breast) Apoptosis Induction 4.36 ± 0.219 µg/mL [18]
Compound 45 A549 (Lung) G1 Arrest, ALK/PI3K/AKT Inhibition 0.44 µM [17]

| 04NB-03 | HCC Cells (Liver) | G2/M Arrest, Apoptosis (ROS-dependent) | Not specified |[16] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by quinazolinones and a general workflow for their evaluation.

EGFR_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer PI3K PI3K Dimer->PI3K Ras Ras Dimer->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Proliferation ERK->Proliferation Quinazolinone Quinazolinone Inhibitors Quinazolinone->Dimer

Caption: EGFR signaling pathway and inhibition by quinazolinones.

VEGFR_Pathway cluster_akt Akt/mTOR Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Akt Akt Dimer->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Endothelial Cell Survival, Proliferation, Migration p70S6K->Angiogenesis Quinazolinone Quinazolinone Inhibitors Quinazolinone->Dimer

Caption: VEGFR-2 signaling pathway promoting angiogenesis.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazolinone Quinazolinone Derivatives Bax Bax ↑ Quinazolinone->Bax Bcl2 Bcl-2 ↓ Quinazolinone->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Casp8 Caspase-8 DeathReceptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways modulated by quinazolinones.

Experimental_Workflow cluster_moa Mechanism of Action (MoA) Studies Start Synthesis of Quinazolinone Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Screening Active Active Compounds Identified (Low IC50) Screening->Active CellCycle Cell Cycle Analysis (Flow Cytometry) Active->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Active->Apoptosis WesternBlot Protein Expression Analysis (Western Blot for Pathway Targets) Active->WesternBlot TargetID Target Identification & Validation (In Vitro Kinase Assays) CellCycle->TargetID Apoptosis->TargetID WesternBlot->TargetID Lead Lead Compound for Further Development TargetID->Lead

Caption: General experimental workflow for evaluating anticancer quinazolinones.

Key Experimental Protocols

Below are detailed methodologies for common experiments used to elucidate the mechanism of action of quinazolinone compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: Treat the cells with a range of concentrations of the quinazolinone derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[18]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation between cell cycle phases.

  • Protocol:

    • Cell Treatment: Plate cells and treat with the quinazolinone compound at various concentrations for a set time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells (including both adherent and floating populations) by trypsinization and centrifugation.

    • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.

    • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17][22]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the test compound as described for other assays.

    • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

    • Flow Cytometry: Analyze the cells immediately by flow cytometry.

    • Data Analysis: Differentiate cell populations:

      • Viable: Annexin V-negative / PI-negative.

      • Early Apoptotic: Annexin V-positive / PI-negative.

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

      • Necrotic: Annexin V-negative / PI-positive. Quantify the percentage of cells in each quadrant.[18][21]

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.

  • Protocol:

    • Protein Extraction: Treat cells with the quinazolinone compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for separation.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, total Akt, Caspase-3, PARP, β-actin) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[15][17]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 2-isothiocyanatobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, science, and drug development, the safe handling and disposal of reactive chemical compounds such as Methyl 2-isothiocyanatobenzoate is of paramount importance. Adherence to established disposal protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the operational management and disposal of this compound.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling throughout its lifecycle. It is classified as an acute toxin and can cause significant health effects upon exposure. All handling and disposal procedures must be conducted with strict adherence to safety protocols.

Key Safety and Hazard Data

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity, Inhalation Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Corrosion/Irritation Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ Toxicity May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK) if there is a risk of generating aerosols or vapors.

All handling and preparation for disposal should be performed in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves treating it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following protocol outlines the necessary steps for its safe management and disposal.

Waste Segregation and Collection:
  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a dedicated, clearly labeled, and leak-proof waste container.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark) must also be displayed.

  • No Mixing: Do not mix this compound waste with other chemical waste streams, especially with oxidizing agents or acids. Mixing can lead to dangerous and unpredictable reactions. Crucially, do not mix with bleach (sodium hypochlorite), as this can generate highly toxic gases such as hydrogen cyanide.

Storage of Waste:
  • Secure Closure: Keep the waste container securely closed except when adding waste.

  • Storage Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in the event of a leak.

Final Disposal:
  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Experimental Protocol: Laboratory-Scale Neutralization (Pre-treatment)

Disclaimer: The following protocol is for the pre-treatment of small quantities of this compound waste to reduce its reactivity before collection by a hazardous waste service. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. It is essential to consult with your institution's EHS department before implementing this protocol.

Isothiocyanates react with primary and secondary amines to form the corresponding thioureas, which are generally less reactive and hazardous. This protocol utilizes this reaction for deactivation.

Materials:

  • This compound waste

  • A primary or secondary amine (e.g., ethylenediamine or diethylamine)

  • A suitable solvent (e.g., isopropanol or ethanol)

  • Stir plate and stir bar

  • Addition funnel or syringe pump

  • Ice bath

Procedure:

  • Preparation: In a chemical fume hood, place the container of this compound waste in an ice bath on a stir plate and begin stirring.

  • Dilution: Dilute the isothiocyanate waste with an equal volume of a suitable solvent (e.g., isopropanol) to control the reaction rate.

  • Amine Solution Preparation: Prepare a solution of the amine (e.g., a 2 M solution of diethylamine in isopropanol). A slight molar excess of the amine (approximately 1.1 to 1.2 equivalents relative to the isothiocyanate) is recommended.

  • Slow Addition: Slowly add the amine solution to the stirred, cooled isothiocyanate waste using an addition funnel or a syringe pump. The reaction is exothermic, and slow addition is crucial to maintain temperature control.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for a minimum of 2 hours to ensure the reaction goes to completion.

  • Waste Collection: The resulting thiourea solution should be collected in a labeled hazardous waste container for disposal by a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect in Designated, Compatible Container fume_hood->collect_waste label_container Label as 'Hazardous Waste' with Chemical Name & Pictograms collect_waste->label_container no_mixing Do Not Mix with Other Waste Streams label_container->no_mixing warning CRITICAL: Do Not Mix with Bleach no_mixing->warning store_waste Store in Designated Hazardous Waste Area warning->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact Institutional EHS Office secondary_containment->contact_ehs arrange_pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->arrange_pickup end_disposal End: Proper Disposal Complete arrange_pickup->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.